Gadosircoclamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1801159-68-1 |
|---|---|
Molecular Formula |
C23H38GdN5O7 |
Molecular Weight |
653.8 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C23H41N5O7.Gd/c29-20(24-14-19-4-2-1-3-5-19)15-25-6-8-26(16-21(30)31)10-12-28(18-23(34)35)13-11-27(9-7-25)17-22(32)33;/h19H,1-18H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |
InChI Key |
WLGKYUHFVHWAGK-UHFFFAOYSA-K |
Origin of Product |
United States |
Foundational & Exploratory
Gadosircoclamide: An In-Depth Technical Guide on the Core Mechanism of Action
An examination of available data on Gadosircoclamide reveals its classification as a macrocyclic gadolinium-based contrast agent (GBCA) designed for magnetic resonance imaging (MRI). While specific quantitative performance data and detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the foundational principles of its mechanism of action based on its structural characteristics and the established behavior of similar macrocyclic GBCAs.
Core Mechanism of Action: T1 Relaxation Enhancement
The primary function of this compound, like all gadolinium-based contrast agents, is to enhance the contrast in MRI images by shortening the longitudinal relaxation time (T1) of water protons in its immediate vicinity. The core of this capability lies in the paramagnetic nature of the gadolinium ion (Gd³⁺).
Physicochemical Interaction:
The fundamental mechanism is a physicochemical interaction between the Gd³⁺ ion and surrounding water molecules. This process can be broken down into two main components:
-
Inner-Sphere Relaxation: This is the most significant contributor to T1 relaxation. A water molecule directly coordinates with the gadolinium ion, forming a temporary bond. The rapid tumbling of the entire this compound-water complex and the fluctuating magnetic field of the Gd³⁺ ion create an efficient energy exchange pathway, leading to a rapid return of the water proton to its lower energy state (shorter T1). The effectiveness of this process is highly dependent on the exchange rate of this inner-sphere water molecule with the bulk water in the surrounding tissue.
-
Outer-Sphere Relaxation: Water molecules that do not directly bind to the gadolinium ion but come into close proximity also experience the paramagnetic effect, albeit to a lesser extent. This interaction through the outer coordination sphere also contributes to the overall reduction in T1 relaxation time.
The following diagram illustrates the general mechanism of action for a gadolinium-based contrast agent like this compound.
Molecular Structure and Chemical Properties
Based on available chemical information, this compound is a gadolinium chelate with a macrocyclic structure derived from tetraazacyclododecane (cyclen).
-
Systematic Name: [2,2',2''-(10-{2-[(cyclohexylmethyl)amino]-2-oxo-κO- ethyl}-1,4,7,10-tetraazacyclododecane-1,4,7-triyl-. κ4N1,N4,N7,N10)tri(acetato-κO)]gadolinium
-
Molecular Formula: C₂₃H₃₈GdN₅O₇
-
Molecular Weight: 653.83 g/mol
-
CAS Number: 1801159-68-1
The macrocyclic nature of the chelate is a critical feature for the safety and stability of the agent. The Gd³⁺ ion is held within the rigid cavity of the cyclen ring, which significantly reduces the risk of dissociation and release of toxic free gadolinium into the body. This high stability is a hallmark of second-generation macrocyclic GBCAs.
Quantitative Data and Experimental Protocols
A comprehensive search for publicly available scientific literature and clinical trial data did not yield specific quantitative metrics for this compound, such as r1 and r2 relaxivity values at various magnetic field strengths and temperatures. Detailed experimental protocols for in vitro or in vivo characterization of this compound are also not presently available in the public domain. The description of the agent as having "high relaxivity" suggests that its performance is comparable to or exceeds that of other established macrocyclic GBCAs.
Logical Workflow for Characterization
The standard experimental workflow to characterize a novel GBCA like this compound would involve a series of in vitro and in vivo studies. The following diagram outlines a logical progression for such an evaluation.
Conclusion
This compound is a macrocyclic gadolinium-based contrast agent that operates through the established mechanism of T1 relaxation time shortening of adjacent water protons, a process dominated by inner-sphere water coordination. Its macrocyclic structure confers high stability, which is a critical factor for patient safety. The description of "high relaxivity" suggests an optimized molecular design for efficient contrast enhancement. However, a detailed quantitative understanding of its performance and the specific experimental methodologies used for its validation are not yet available in the public scientific literature. The information provided in this guide is based on the fundamental principles of gadolinium-based contrast agents and the known structural details of this compound.
Gadosircoclamide: A Technical Overview of a Novel Gadolinium-Based Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical data specifically for Gadosircoclamide is limited. This guide provides the known chemical structure of this compound and utilizes comprehensive data from a structurally related and recently approved macrocyclic gadolinium-based contrast agent, Gadopiclenol, as a representative example to illustrate the expected physicochemical properties, experimental evaluation, and potential mechanisms of action. This information is intended to serve as a technical reference and guide for research and development professionals in the field of medical imaging.
Chemical Structure of this compound
This compound is a gadolinium-based contrast agent. Its chemical structure is defined by the following properties:
| Property | Value |
| Molecular Formula | C₂₃H₃₈GdN₅O₇ |
| Molecular Weight | 653.84 g/mol |
| CAS Number | 1801159-68-1 |
| SMILES String | O=C(CN1CCN(CC(O2)=O)CCN(C3)CCN(CC(NCC4CCCCC4)=O)CC1)O[Gd]2OC3=O |
| InChI Key | WLGKYUHFVHWAGK-UHFFFAOYSA-K |
| InChI | InChI=1S/C23H41N5O7.Gd/c29-20(24-14-19-4-2-1-3-5-19)15-25-6-8-26(16-21(30)31)10-12-28(18-23(34)35)13-11-27(9-7-25)17-22(32)33;/h19H,1-18H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |
Physicochemical and Pharmacokinetic Properties (with Gadopiclenol as a surrogate)
Due to the limited specific data for this compound, the following sections present data for Gadopiclenol, a next-generation, macrocyclic gadolinium-based contrast agent with high relaxivity. These data provide a framework for the expected performance and characteristics of advanced contrast agents like this compound.
Relaxivity Data
The relaxivity of a contrast agent is a measure of its efficiency in enhancing the relaxation rates of water protons, which directly translates to image contrast. High relaxivity allows for lower doses to be administered while maintaining high-quality images.
Table 1: Relaxivity of Gadopiclenol in Various Media [1][2]
| Magnetic Field Strength | Medium | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) |
| 0.47 T (20 MHz) | Water | - | - |
| 1.41 T (60 MHz) | Water | 12.2 | 15.0 |
| 1.41 T (60 MHz) | Human Serum | 12.8 | 15.1 |
| 1.5 T | Human Plasma | ~11-12 | - |
| 3 T | Human Serum | 11.6 | - |
| 9.4 T | Human Plasma | 8.7 | - |
Data presented for Gadopiclenol.
Pharmacokinetic Parameters
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. For gadolinium-based contrast agents, rapid distribution in the extracellular space and efficient renal excretion are desired properties.
Table 2: Pharmacokinetic Profile of Gadopiclenol in Beagle Dogs [1][3]
| Parameter | Value |
| Distribution | Extracellular compartment |
| Metabolism | No metabolism observed |
| Protein Binding (Rat, Dog, Human) | No protein binding indicated |
| Excretion | Primarily renal |
Data presented for Gadopiclenol.
Kinetic Stability
The kinetic stability of a gadolinium chelate is critical to prevent the release of toxic free Gd³⁺ ions in the body. This is often assessed through dissociation studies under acidic conditions.
Table 3: Dissociation Half-life of Gadopiclenol under Acidic Conditions (pH 1.2) [1]
| Compound | Dissociation Half-life |
| Gadopiclenol | 20 ± 3 days |
| Gadoterate | 4 ± 0.5 days |
| Gadobutrol | 18 hours |
| Gadodiamide | < 5 seconds |
| Gadopentetate | < 5 seconds |
Data presented for Gadopiclenol.
Experimental Protocols (with Gadopiclenol as a surrogate)
The following are detailed methodologies for key experiments typically performed to characterize gadolinium-based contrast agents, using the protocols for Gadopiclenol as a reference.
Synthesis of the Gadolinium Chelate
References
In-Vitro Profile of Gadosircoclamide: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Gadosircoclamide is identified as a magnetic resonance imaging agent with potential applications in the diagnosis of various diseases.[1] Its primary function is to enhance the signal in MRI scans, thereby improving the visualization of tissues and organs. The development of new contrast agents typically involves extensive in-vitro and in-vivo testing to establish safety and efficacy. This guide focuses on the in-vitro aspect, which forms the foundation for understanding a compound's biological effects before clinical trials.
Quantitative Data Summary
A comprehensive search for quantitative data from in-vitro studies on this compound did not yield specific results. Typically, this section would include data on:
-
Relaxivity measurements (r1, r2): While described as having high relaxivity, specific quantitative values from in-vitro phantom studies are not detailed in the available resources.[1]
-
Cytotoxicity (IC50 values): Data from assays on various cell lines (e.g., hepatocytes, renal cells) are crucial for assessing potential toxicity. No such data for this compound was found.
-
Enzyme inhibition assays: Studies to determine if the compound interacts with key enzymes.
-
Receptor binding affinities: To understand any potential off-target effects.
Due to the absence of this data, a comparative table cannot be constructed at this time.
Experimental Protocols
Detailed experimental protocols for in-vitro studies of this compound are not publicly available. For the benefit of researchers, this section outlines standard methodologies that would typically be employed to characterize a novel contrast agent in-vitro.
Relaxivity Measurement Protocol (Hypothetical)
Objective: To determine the longitudinal (r1) and transverse (r2) relaxivities of this compound in vitro.
Materials:
-
This compound solution of known concentration.
-
Phantoms containing varying concentrations of this compound in saline or plasma-mimicking fluid.
-
MRI scanner (e.g., 1.5T or 3T).
Method:
-
Prepare a series of dilutions of this compound in the chosen medium.
-
Transfer the solutions to phantom tubes.
-
Place the phantoms in the MRI scanner.
-
Acquire T1-weighted and T2-weighted images.
-
Measure the relaxation times (T1 and T2) for each concentration.
-
Plot the inverse of the relaxation times (1/T1 and 1/T2) against the concentration of this compound.
-
The slope of the resulting linear regression will yield the r1 and r2 relaxivities, respectively.
Cytotoxicity Assay Protocol (Hypothetical)
Objective: To assess the cytotoxic potential of this compound on a relevant cell line (e.g., human kidney cells - HK-2).
Materials:
-
HK-2 cell line.
-
Cell culture medium and supplements.
-
This compound stock solution.
-
MTT or similar viability assay reagent.
-
96-well plates.
-
Plate reader.
Method:
-
Seed HK-2 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add the MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
No specific signaling pathways affected by this compound have been described in the available literature. Therefore, diagrams of signaling pathways cannot be generated. Below is a hypothetical experimental workflow for the initial in-vitro safety assessment of a new gadolinium-based contrast agent.
Caption: Hypothetical workflow for in-vitro safety assessment of a novel GBCA.
Conclusion
The information available in the public domain regarding the preliminary in-vitro studies of this compound is sparse. While it is positioned as a high-relaxivity MRI contrast agent, the underlying preclinical data to support this and to provide a comprehensive safety and mechanistic profile is not accessible. The methodologies and workflows described herein represent standard industry practices and can serve as a guide for the types of studies that are essential for the development and regulatory submission of such agents. Further publication of preclinical data by the developers of this compound would be necessary to allow for a more in-depth technical analysis.
References
Gadosircoclamide: An In-depth Technical Guide on Theoretical Properties and Modeling
Disclaimer: Publicly available information regarding the specific theoretical properties, experimental protocols, and modeling of gadosircoclamide is limited. This guide provides a comprehensive overview based on the general principles and established knowledge of gadolinium-based contrast agents (GBCAs), the class to which this compound belongs. The presented data and methodologies are illustrative and may not represent the exact values or procedures for this compound.
Introduction to this compound
This compound is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1] Like other GBCAs, its primary function is to enhance the contrast of MRI images, thereby improving the visualization of internal body structures and abnormalities. The core of this compound consists of a gadolinium (III) ion (Gd³⁺) chelated by a ligand, a molecular structure designed to safely encapsulate the otherwise toxic heavy metal ion.
Chemical Identity:
-
Molecular Formula: C₂₃H₃₈GdN₅O₇
-
CAS Number: 1801159-68-1
Theoretical Properties of Gadolinium-Based Contrast Agents
The efficacy of a GBCA is determined by several key theoretical properties. While specific values for this compound are not publicly available, the following table outlines the critical parameters for evaluating any GBCA.
| Property | Description | Typical Range for GBCAs | Significance |
| r₁ Relaxivity (mM⁻¹s⁻¹) | The efficiency of the agent in shortening the longitudinal (T1) relaxation time of water protons. Higher r₁ values lead to greater positive contrast (brighter images) on T1-weighted MRI scans.[2][3] | 3 - 10 | A primary determinant of contrast enhancement. |
| r₂ Relaxivity (mM⁻¹s⁻¹) | The efficiency of the agent in shortening the transverse (T2) relaxation time of water protons. Higher r₂ values can lead to signal loss (darker images) on T2-weighted scans. | 4 - 15 | Influences the agent's effect on T2-weighted images and can impact overall image quality. |
| r₂/r₁ Ratio | The ratio of transverse to longitudinal relaxivity. | 1 - 2 | A lower ratio is generally desirable for T1 contrast agents to minimize T2-shortening effects. |
| Thermodynamic Stability Constant (log K) | A measure of the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium.[4][5] | 15 - 25 | A higher value indicates a more stable complex, reducing the risk of toxic free Gd³⁺ release. |
| Conditional Stability Constant | The stability of the complex under specific physiological conditions (e.g., pH 7.4), accounting for competition with endogenous ions. | Varies | Provides a more biologically relevant measure of stability than the thermodynamic constant. |
| Lipophilicity (log P) | The distribution of the agent between a lipid and an aqueous phase. | Generally low | Influences the biodistribution and elimination pathways of the agent. |
| Molecular Weight ( g/mol ) | The mass of one mole of the substance. | 500 - 1000 | Can influence relaxivity and biodistribution. |
Mechanism of Action and Computational Modeling
The fundamental mechanism of action for this compound, like all GBCAs, revolves around its paramagnetic properties. The unpaired electrons of the gadolinium (III) ion create a fluctuating local magnetic field that enhances the relaxation rates of nearby water protons. This leads to a shortening of the T1 relaxation time, resulting in a stronger signal and brighter appearance of tissues where the contrast agent accumulates on T1-weighted MRI images.
Computational modeling plays a crucial role in the design and understanding of GBCAs. These models are used to:
-
Predict Relaxivity: Molecular dynamics simulations can model the interaction of the GBCA with surrounding water molecules to predict r₁ and r₂ relaxivity.
-
Assess Stability: Quantum mechanics and molecular mechanics methods are employed to calculate the thermodynamic stability of the gadolinium-ligand complex.
-
Simulate Biodistribution: Pharmacokinetic models can be developed to predict the distribution and clearance of the agent in the body.
Below is a conceptual workflow for the computational modeling of a GBCA.
Experimental Protocols (General)
Detailed experimental protocols for this compound are not publicly available. The following sections describe general methodologies used in the research and development of GBCAs.
Synthesis of a Generic GBCA
The synthesis of a GBCA is a multi-step process that typically involves the synthesis of the chelating ligand followed by complexation with a gadolinium salt.
In Vitro Relaxivity Measurement
The relaxivity of a GBCA is typically measured in vitro using a nuclear magnetic resonance (NMR) spectrometer or an MRI scanner.
Protocol Outline:
-
Sample Preparation: Prepare a series of solutions of the GBCA in a relevant medium (e.g., saline or plasma) at varying concentrations.
-
T1 and T2 Measurement: Measure the T1 and T2 relaxation times of each sample at a specific magnetic field strength (e.g., 1.5T or 3T) and temperature (e.g., 37°C).
-
Data Analysis: Plot the inverse of the relaxation times (1/T₁ and 1/T₂) against the concentration of the GBCA.
-
Relaxivity Calculation: The slopes of the resulting linear plots represent the r₁ and r₂ relaxivities, respectively.
In Vivo Biodistribution Studies
Animal models are used to study the distribution, metabolism, and excretion of the GBCA.
Protocol Outline:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Administration: Administer the GBCA to the animals, typically via intravenous injection.
-
Tissue Collection: At various time points post-administration, collect blood and various organs (e.g., liver, kidneys, spleen, brain).
-
Gadolinium Quantification: Analyze the collected tissues for gadolinium content using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Analysis: Determine the concentration of the GBCA in each tissue over time to understand its pharmacokinetic profile.
Conclusion
This compound is a gadolinium-based contrast agent for which specific, detailed technical data is not widely available in the public domain. However, by understanding the established principles of GBCA chemistry, mechanism of action, and evaluation methodologies, researchers and drug development professionals can infer its likely properties and the processes involved in its characterization. Further research and publication of specific data for this compound are needed to provide a more complete and accurate technical profile.
References
- 1. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review | MDPI [mdpi.com]
- 2. mriquestions.com [mriquestions.com]
- 3. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Understanding the Pharmacokinetics of Gadosircoclamide
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Gadosircoclamide is identified as a magnetic resonance imaging (MRI) agent.[1] A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its safe and effective clinical application. This technical guide synthesizes the currently available information on the pharmacokinetics of this compound, intended to provide a foundational resource for the scientific community.
This guide will, therefore, outline the general framework for assessing the pharmacokinetics of a compound like this compound, drawing parallels from other gadolinium-based contrast agents where applicable, while clearly noting the absence of specific data for this compound itself.
General Pharmacokinetic Principles for Gadolinium-Based Contrast Agents
Gadolinium-based contrast agents (GBCAs) are typically administered intravenously and are designed to be eliminated from the body relatively quickly. Their pharmacokinetic properties are crucial for determining the imaging window and ensuring patient safety. Key parameters that would be essential to characterize for this compound include:
-
Absorption: Following intravenous administration, absorption is not a relevant parameter as the drug is introduced directly into the systemic circulation.
-
Distribution: GBCAs generally distribute into the extracellular fluid space. The volume of distribution (Vd) is a key parameter to quantify this. For instance, the Vd at steady state for a different GBCA, gadoquatrane (B12659558), was found to be approximately 0.2 L/kg in healthy adults.
-
Metabolism: An ideal GBCA should be metabolically stable, meaning it does not undergo significant biotransformation in the body. This minimizes the potential for the formation of toxic metabolites and ensures the agent is excreted intact. Studies on other agents like gadoquatrane have shown no evidence of in vivo degradation.
-
Excretion: The primary route of elimination for most GBCAs is renal excretion, with the unchanged drug being filtered by the kidneys into the urine. The rate of excretion is typically rapid in patients with normal renal function. For example, in studies on gadoquatrane, approximately 90% of the injected dose was recovered in the urine within the first 24 hours in individuals with normal renal function.[2] The clearance (CL) and elimination half-life (t½) are critical parameters describing the efficiency of excretion. The half-life of gadoquatrane in plasma was reported to be short, between 1.4 and 1.7 hours in healthy subjects.[3]
Quantitative Pharmacokinetic Data for this compound
No specific quantitative pharmacokinetic data for this compound (such as Cmax, Tmax, AUC, half-life, volume of distribution, clearance, protein binding percentage, and excretion routes) could be identified in the publicly available literature.
For illustrative purposes, the following table structure would be used to present such data if it were available:
| Pharmacokinetic Parameter | Symbol | Value (Units) | Species/Population | Notes |
| Maximum Plasma Concentration | Cmax | Data not available | ||
| Time to Maximum Concentration | Tmax | Data not available | ||
| Area Under the Curve | AUC | Data not available | ||
| Elimination Half-life | t½ | Data not available | ||
| Volume of Distribution | Vd | Data not available | ||
| Total Body Clearance | CL | Data not available | ||
| Renal Clearance | CLr | Data not available | ||
| Protein Binding | % | Data not available |
Experimental Protocols for Pharmacokinetic Assessment
Detailed experimental methodologies for pharmacokinetic studies specifically on this compound are not available.
A typical clinical study to evaluate the pharmacokinetics of a GBCA would involve a protocol similar to the one described for gadoquatrane.[3] This would generally include:
-
Study Design: A prospective, randomized, single-blind, placebo-controlled, escalating-dose study is a common design for first-in-human trials.
-
Subject Population: Healthy volunteers are typically enrolled in initial pharmacokinetic studies. Subsequent studies would include patient populations with varying degrees of renal function to assess the impact on drug elimination.[4]
-
Dosing: The agent would be administered as a single intravenous bolus injection at various dose levels.
-
Sample Collection: Serial blood samples would be collected at predefined time points post-administration to measure the concentration of the agent in plasma. Urine and feces would also be collected over a specified period to determine the extent and routes of excretion.
-
Analytical Method: A sensitive and specific analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS), would be used to quantify the concentration of gadolinium in biological samples.
Visualization of Pathways and Workflows
As no specific signaling pathways, detailed experimental workflows, or logical relationships for this compound have been described in the available literature, the creation of corresponding diagrams is not possible.
Should such information become available, diagrams would be generated using the DOT language to visually represent these processes. For example, a potential experimental workflow could be visualized as follows:
Caption: A generalized workflow for a clinical pharmacokinetic study.
Conclusion
While this compound is identified as an MRI contrast agent, a comprehensive public-domain characterization of its pharmacokinetics is currently lacking. To advance its clinical development and ensure its safe use, dedicated studies are required to determine its absorption, distribution, metabolism, and excretion profile. The methodologies and frameworks applied to other gadolinium-based contrast agents provide a clear roadmap for the necessary preclinical and clinical research. This guide will be updated as more specific information on the pharmacokinetics of this compound becomes available to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, Safety, and Dialyzability of Gadoquatrane in Patients With Impaired Renal Function: A Comprehensive Investigation Using Clinical Trial Data, Modeling and Simulation, and In Vitro Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of the Novel Tetrameric, High-Relaxivity, Macrocyclic Gadolinium-Based Contrast Agent Gadoquatrane in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, safety, and tolerability of gadoversetamide injection (OptiMARK) in subjects with central nervous system or liver pathology and varying degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gadosircoclamide: A Novel Gadolinium-Based Contrast Agent for Magnetic Resonance Imaging
Disclaimer: Information regarding a specific molecule named "Gadosircoclamide" is not publicly available. The following application notes and protocols are based on the established principles and common characteristics of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI). This document serves as a comprehensive template and guide for researchers, scientists, and drug development professionals working with novel GBCAs. All quantitative data and specific experimental parameters provided are illustrative placeholders and should be replaced with experimentally determined values for the specific agent under investigation.
Introduction
This compound is a novel, investigational gadolinium-based contrast agent designed for enhanced magnetic resonance imaging. GBCAs are paramagnetic complexes that shorten the longitudinal (T1) and transverse (T2) relaxation times of water protons in their vicinity, thereby increasing the signal intensity in T1-weighted images.[1][2][3] This enhancement improves the visualization of anatomical structures and pathological tissues. The efficacy and safety of a GBCA are determined by its relaxivity, biodistribution, and the stability of the chelate that encapsulates the toxic gadolinium ion (Gd³⁺).[4][5][6]
Mechanism of Action
This compound, like other GBCAs, functions by altering the magnetic properties of nearby water molecules. The paramagnetic Gd³⁺ ion in the this compound complex has seven unpaired electrons, which creates a strong, fluctuating local magnetic field.[4] This field enhances the relaxation rates of surrounding water protons. The efficiency of this process, known as relaxivity (r₁ and r₂), is a key measure of a contrast agent's performance. The chelate ensures that the Gd³⁺ ion remains stably bound, minimizing the risk of toxicity from free gadolinium ions.[5][6]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its development and application.
| Property | Specification | Method of Analysis |
| Molecular Weight | [Specify Value] g/mol | Mass Spectrometry |
| Relaxivity (r₁) | [Specify Value] mM⁻¹s⁻¹ (at 1.5T, 37°C) | NMR Relaxometry |
| Relaxivity (r₂) | [Specify Value] mM⁻¹s⁻¹ (at 1.5T, 37°C) | NMR Relaxometry |
| Kinetic Inertness | [Specify Value] (e.g., half-life of dissociation) | In vitro stability assays |
| Viscosity | [Specify Value] cP at 25°C | Viscometer |
| Osmolality | [Specify Value] mOsm/kg | Osmometer |
| Lipophilicity (LogP) | [Specify Value] | HPLC, Shake-flask method |
Preclinical Data
Pharmacokinetics
The pharmacokinetic profile of this compound determines its distribution and elimination from the body.
| Parameter | Value (Animal Model: e.g., Rat) |
| Half-life (t₁/₂) | [Specify Value] hours |
| Volume of Distribution (Vd) | [Specify Value] L/kg |
| Clearance (CL) | [Specify Value] mL/min/kg |
| Area Under the Curve (AUC) | [Specify Value] µg*h/mL |
| Primary Route of Excretion | [e.g., Renal, Hepatobiliary] |
Biodistribution
Biodistribution studies reveal the localization of this compound in various organs and tissues over time.
| Organ/Tissue | Concentration at 1h post-injection (%ID/g) | Concentration at 24h post-injection (%ID/g) |
| Blood | [Specify Value] | [Specify Value] |
| Kidney | [Specify Value] | [Specify Value] |
| Liver | [Specify Value] | [Specify Value] |
| Spleen | [Specify Value] | [Specify Value] |
| Bone | [Specify Value] | [Specify Value] |
| Brain | [Specify Value] | [Specify Value] |
Safety and Toxicology
Preclinical safety studies are essential to determine the toxicological profile of this compound.
| Study Type | Species | Key Findings |
| Acute Toxicity (LD₅₀) | Mouse, Rat | [Specify Value] mg/kg |
| Repeat-Dose Toxicity | Rat, Dog | [e.g., No Observed Adverse Effect Level (NOAEL)] |
| Genotoxicity | In vitro | [e.g., Negative in Ames test] |
| Cardiovascular Safety | Dog | [e.g., No effect on QT interval] |
| Nephrotoxicity Assessment | Rat | [e.g., Histopathological findings] |
Experimental Protocols
Protocol for In Vitro Relaxivity Measurement
Objective: To determine the T1 and T2 relaxivity of this compound.
Materials:
-
This compound stock solution of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
NMR spectrometer (e.g., 1.5T or 3T)
-
Temperature control unit
-
NMR tubes
Procedure:
-
Prepare a series of dilutions of this compound in PBS to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).
-
Include a blank sample containing only PBS.
-
Transfer each dilution and the blank into separate NMR tubes.
-
Allow the samples to equilibrate to the desired temperature (e.g., 37°C) within the NMR spectrometer.
-
Measure the longitudinal relaxation time (T1) for each sample using an inversion recovery pulse sequence.
-
Measure the transverse relaxation time (T2) for each sample using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot R1 and R2 against the concentration of this compound.
-
The slope of the linear regression of the R1 plot represents the r₁ relaxivity (in mM⁻¹s⁻¹), and the slope of the R2 plot represents the r₂ relaxivity.
Protocol for In Vivo MRI in an Animal Tumor Model
Objective: To evaluate the in vivo contrast enhancement properties of this compound in a tumor model.
Materials:
-
This compound formulated for intravenous injection
-
Tumor-bearing animal models (e.g., nude mice with xenograft tumors)
-
Anesthesia (e.g., isoflurane)
-
Animal-compatible MRI system
-
Catheter for intravenous injection
Procedure:
-
Anesthetize the tumor-bearing animal.
-
Position the animal in the MRI scanner.
-
Acquire pre-contrast T1-weighted images of the tumor region.
-
Administer this compound intravenously at a predetermined dose (e.g., 0.1 mmol/kg).
-
Immediately begin acquiring a series of dynamic T1-weighted images at multiple time points post-injection (e.g., 1, 5, 15, 30, 60 minutes).
-
Monitor the animal's vital signs throughout the procedure.
-
After the final scan, allow the animal to recover from anesthesia.
-
Analyze the MR images by drawing regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Calculate the signal-to-noise ratio (SNR) and contrast enhancement for each time point.
-
Plot the signal enhancement in the tumor over time to characterize the uptake and washout kinetics of this compound.
Clinical Applications
Based on its preclinical profile, this compound is being investigated for several clinical MRI applications, including but not limited to:
-
Oncology: Detection and characterization of primary tumors and metastases.
-
Neurology: Assessment of blood-brain barrier integrity in conditions such as multiple sclerosis, stroke, and brain tumors.
-
Cardiovascular Imaging: Magnetic resonance angiography (MRA) for the visualization of blood vessels.
-
Musculoskeletal Imaging: Evaluation of joint pathologies and soft tissue injuries.
Formulation and Administration
-
Formulation: this compound is provided as a sterile, aqueous solution for intravenous injection.
-
Concentration: [Specify concentration, e.g., 0.5 M]
-
Recommended Dose: [Specify dose, e.g., 0.1 mmol/kg body weight]
-
Administration: Administer as a single intravenous bolus injection.
Safety and Handling
-
Storage: Store at controlled room temperature, protected from light. Do not freeze.
-
Handling: For intravenous use only. Inspect the vial for particulate matter and discoloration prior to use.
-
Precautions: As with all GBCAs, there is a potential for hypersensitivity reactions. Appropriate medical support should be readily available. In patients with severe renal impairment, the risk of nephrogenic systemic fibrosis (NSF) should be considered.
This document provides a framework for the application and study of this compound. As research progresses, these notes and protocols will be updated with specific, experimentally validated data.
References
- 1. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gadolinium Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadolinium in Medical Imaging—Usefulness, Toxic Reactions and Possible Countermeasures—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Gadosircoclamide Solution for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadosircoclamide is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) and other radiodiagnostic applications. Proper preparation of this compound solutions is critical to ensure the accuracy and reproducibility of experimental results. These application notes provide a comprehensive, step-by-step guide for the preparation of this compound solutions for research purposes.
Quantitative Data Summary
Accurate quantitative data is essential for the preparation of solutions with precise concentrations. The following table summarizes key data for this compound. It is important to note that the solubility of this compound in various solvents has not been widely reported and should be determined empirically by the researcher.
| Parameter | Value | Source/Note |
| Molecular Weight | 653.84 g/mol | [1] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Recommended Storage (Solid) | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [1] |
| Solubility in Water | To be determined | Requires empirical testing by the user |
| Solubility in PBS (pH 7.4) | To be determined | Requires empirical testing by the user |
| Solubility in DMSO | To be determined | Requires empirical testing by the user |
| Recommended Stock Concentration | 1-10 mM (to be validated) | Based on common practice for GBCAs |
| Recommended Working Concentration | 0.1-1 mM (application-dependent) | Based on common practice for GBCAs |
Experimental Protocol: this compound Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound. All procedures should be performed in a clean laboratory environment using appropriate personal protective equipment (PPE).
Materials and Equipment
-
This compound powder
-
Sterile, deionized, and purified water (e.g., Water for Injection - WFI) or a suitable buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO), if required for initial solubilization
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Sterile filtration unit (e.g., 0.22 µm syringe filter)
-
Sterile storage vials
Safety Precautions
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
-
Free gadolinium ions are toxic; handle the compound with care to avoid degradation of the chelate.
Step-by-Step Procedure
-
Determine the Desired Concentration and Volume: Decide on the final concentration and volume of the stock solution required for your experiments.
-
Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound powder needed: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Weigh the this compound Powder: Accurately weigh the calculated amount of this compound using a calibrated analytical balance.
-
Initial Solubilization (if necessary):
-
If the solubility of this compound in your chosen aqueous solvent is low, it may be necessary to first dissolve it in a small amount of an organic solvent like DMSO.
-
Add the weighed this compound to a sterile conical tube.
-
Add a minimal volume of DMSO to dissolve the powder completely. Gently vortex if necessary.
-
-
Dilution with Aqueous Solvent:
-
Gradually add the primary solvent (e.g., sterile water or PBS) to the dissolved this compound while stirring or vortexing.
-
Bring the solution to the final desired volume.
-
If a magnetic stirrer is used, ensure the stirring is gentle to avoid foaming.
-
-
Ensure Complete Dissolution: Visually inspect the solution to ensure that all of the this compound has dissolved and the solution is clear.
-
Sterile Filtration:
-
To remove any potential microbial contamination, sterile-filter the solution using a 0.22 µm syringe filter.
-
Dispense the filtered solution into sterile, clearly labeled storage vials.
-
-
Storage: Store the this compound solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles. The stability of the solution under these conditions should be validated for the specific experimental setup.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound solution preparation protocol.
Caption: Workflow for this compound Solution Preparation.
Conclusion
This document provides a generalized protocol for the preparation of this compound solutions for research applications. Due to the limited publicly available data on the solubility of this compound, it is imperative that researchers empirically determine the optimal solvent and concentration for their specific needs. Adherence to this guide, along with careful experimental validation, will contribute to reliable and reproducible results in studies utilizing this compound.
References
Application of Novel Therapeutics in Neurological Disorder Research: A Framework for Gadosircoclamide
Disclaimer: As of this writing, "Gadosircoclamide" is not a recognized compound in publicly available scientific literature. The following application notes and protocols are presented as a comprehensive framework for researchers, scientists, and drug development professionals. This document provides a template for the evaluation of a hypothetical novel compound, herein referred to as this compound, for its potential application in neurological disorder research, based on established preclinical and clinical research paradigms.
Introduction
The development of novel therapeutics for neurological disorders is a critical area of unmet medical need.[1][2] This document outlines the potential preclinical evaluation of this compound, a hypothetical compound, as a therapeutic agent for neurological diseases. The provided protocols and data presentation formats are based on established methodologies in neuropharmacology and drug development.[3][4]
Hypothetical Data Presentation
Quantitative data from preclinical studies are essential for evaluating the therapeutic potential of a new chemical entity. The following tables represent hypothetical data for this compound in common preclinical models of neurological disorders.
Table 1: In Vitro Efficacy of this compound in a Neuronal Cell Culture Model of Excitotoxicity
| This compound Concentration (nM) | Neuronal Viability (%) | Lactate Dehydrogenase (LDH) Release (Fold Change vs. Control) | Reactive Oxygen Species (ROS) Production (Fold Change vs. Control) |
| 0 (Vehicle Control) | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 | 105 ± 6 | 0.9 ± 0.1 | 0.8 ± 0.1 |
| 10 | 115 ± 4 | 0.7 ± 0.2 | 0.6 ± 0.1 |
| 100 | 125 ± 5 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| 1000 | 95 ± 7 | 1.2 ± 0.3 | 1.5 ± 0.4 |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Parkinson's Disease
| Treatment Group | Unified Parkinson's Disease Rating Scale (UPDRS) Score (Day 28) | Dopaminergic Neuron Count in Substantia Nigra (cells/mm²) | Striatal Dopamine (B1211576) Levels (ng/mg tissue) |
| Vehicle Control | 15 ± 2 | 2500 ± 300 | 5 ± 1 |
| This compound (1 mg/kg) | 12 ± 1.5 | 3500 ± 250 | 8 ± 1.5 |
| This compound (5 mg/kg) | 8 ± 1 | 5000 ± 400 | 12 ± 2 |
| This compound (10 mg/kg) | 7 ± 1.2 | 5200 ± 350 | 14 ± 2.5 |
| Levodopa (Positive Control) | 6 ± 1 | 4800 ± 300 | 15 ± 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are generalized protocols for key experiments in the preclinical evaluation of a novel neurotherapeutic agent.
Protocol for Assessing Neuroprotection in an In Vitro Excitotoxicity Model
Objective: To determine the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron culture
-
Neurobasal medium
-
B-27 supplement
-
This compound
-
MTT assay kit
-
LDH cytotoxicity assay kit
-
Fluorescent probe for ROS detection (e.g., DCFDA)
Procedure:
-
Culture primary cortical neurons for 7-10 days in vitro.
-
Pre-treat neurons with varying concentrations of this compound for 2 hours.
-
Induce excitotoxicity by exposing neurons to 100 µM glutamate for 30 minutes.
-
Wash out glutamate and replace with fresh, this compound-containing medium.
-
Incubate for 24 hours.
-
Assess neuronal viability using the MTT assay.
-
Measure LDH release into the culture medium to quantify cell death.
-
Quantify intracellular ROS production using a fluorescent probe.
Protocol for Evaluating In Vivo Efficacy in a Rodent Model of Parkinson's Disease
Objective: To assess the therapeutic efficacy of this compound in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Apparatus for behavioral testing (e.g., rotarod, cylinder test)
-
Immunohistochemistry reagents for tyrosine hydroxylase (TH) staining
-
HPLC system for dopamine quantification
Procedure:
-
Induce unilateral lesions of the substantia nigra by stereotaxic injection of 6-OHDA.
-
Allow animals to recover for 2 weeks.
-
Administer this compound or vehicle control daily for 28 days.
-
Conduct behavioral assessments (e.g., apomorphine-induced rotations, cylinder test) weekly.
-
At the end of the treatment period, sacrifice animals and perfuse brains.
-
Process brain tissue for immunohistochemical staining of TH-positive neurons in the substantia nigra.
-
Dissect striatal tissue for the quantification of dopamine and its metabolites by HPLC.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are provided to visualize hypothetical mechanisms of action and experimental designs relevant to the study of this compound.
Caption: Hypothetical GPCR signaling pathway for this compound.
Caption: Preclinical drug screening workflow for neurotherapeutics.
Caption: Logical progression of clinical trials for a novel neurotherapeutic.
References
- 1. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-Protein-Coupled Receptors in CNS: A Potential Therapeutic Target for Intervention in Neurodegenerative Disorders and Associated Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iPSCs: A Preclinical Drug Research Tool for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gadolinium-Based Nanoparticles for Cancer Imaging and Therapy
Disclaimer: No public information was found for the compound "Gadosircoclamide." The following application note is based on a well-researched and clinically evaluated class of theranostic agents, gadolinium-based nanoparticles (specifically AGuIX®) , as a representative example of a gadolinium chelate-based system for cancer imaging and therapy.
Introduction
Gadolinium-based nanoparticles (GBNs), such as AGuIX, represent a novel class of theranostic agents designed to integrate the diagnostic capabilities of Magnetic Resonance Imaging (MRI) with the therapeutic effects of radiotherapy.[1] These ultrasmall nanoparticles, typically with a hydrodynamic diameter of less than 5 nm, consist of a polysiloxane core surrounded by covalently grafted gadolinium chelates (e.g., DOTA derivatives).[1][2] This structure provides a high concentration of gadolinium, making them effective T1-weighted MRI contrast agents.[2] Beyond imaging, the high atomic number of gadolinium (Z=64) allows these nanoparticles to act as potent radiosensitizers, enhancing the efficacy of radiation therapy.[1] Their small size facilitates passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, while also allowing for rapid renal clearance of nanoparticles that do not accumulate in the tumor, thereby minimizing systemic toxicity.
Mechanism of Action
The theranostic functionality of gadolinium-based nanoparticles like AGuIX stems from the unique properties of the chelated gadolinium ions.
For Cancer Imaging (MRI): Gadolinium is a paramagnetic element with seven unpaired electrons, which dramatically shortens the T1 relaxation time of nearby water protons. This property leads to a significant increase in signal intensity on T1-weighted MR images, providing enhanced contrast between tumor tissue, where the nanoparticles accumulate, and surrounding healthy tissue. This allows for precise tumor delineation, which is crucial for accurate diagnosis and for guiding therapeutic interventions such as surgery and radiotherapy.
For Cancer Therapy (Radiosensitization): When irradiated with X-rays, the high-Z gadolinium atoms within the nanoparticles absorb the radiation more effectively than soft tissue. This interaction leads to the emission of a cascade of secondary electrons, including Auger electrons, which have a short range and high linear energy transfer. These electrons deposit a high dose of energy in the immediate vicinity of the nanoparticles, leading to the generation of a high concentration of reactive oxygen species (ROS). The localized increase in ROS and direct DNA damage significantly enhances the cytotoxic effect of the radiation on cancer cells, a phenomenon known as radiosensitization.
Applications in Cancer Imaging and Therapy
Gadolinium-based nanoparticles have been investigated in a variety of cancer types in preclinical and clinical settings. Their primary applications include:
-
MRI-Guided Radiotherapy: The ability to visualize tumor margins with high precision using MRI allows for more accurate planning and delivery of radiation therapy, minimizing damage to surrounding healthy tissues.
-
Enhanced Radiotherapy Efficacy: As radiosensitizers, these nanoparticles can increase the therapeutic effect of radiation, potentially allowing for lower radiation doses or overcoming radioresistance in certain tumors. Preclinical studies have demonstrated significant tumor growth delay and improved survival in animal models of various cancers, including brain metastases and hepatocellular carcinoma.
-
Monitoring Treatment Response: The imaging capabilities of GBNs can also be used to monitor the response of tumors to therapy over time.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on AGuIX nanoparticles.
Table 1: In Vitro Radiosensitization
| Cell Line | Cancer Type | Sensitizing Enhancement Ratio (SER) | Reference |
| Various Radioresistant Lines | Multiple | 1.1 to 2.5 |
Table 2: In Vivo Tumor Accumulation and Imaging
| Parameter | Value | Model | Reference |
| Tumor/Liver Concentration Ratio (MRI) | Highest at 1 hour post-injection | Hepatocellular Carcinoma (in vivo) | |
| Tumor Retention Time | > 24 hours | B16F10 Melanoma | |
| T1 Relaxivity (in vivo) | Significantly higher than conventional agents | N/A |
Table 3: Therapeutic Efficacy in Preclinical Models
| Cancer Model | Treatment Group | Outcome | Reference |
| B16F10 Brain Metastases | AGuIX + Radiation | Improved survival | |
| Hepatocellular Carcinoma | High-dose AGuIX + RT | More effective tumor size decrease | |
| Various heterotopic and orthotopic tumors | AGuIX + Radiation | Significant therapeutic effect |
Experimental Protocols
In Vitro Radiosensitization Assay
-
Cell Culture: Culture the desired cancer cell line (e.g., H460 lung cancer, MiaPaCa2 pancreatic cancer) in appropriate media and conditions.
-
Nanoparticle Incubation: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of AGuIX nanoparticles (e.g., 0.2, 2, 20 mM) for a predetermined time (e.g., 24 hours). Include a no-treatment control.
-
Irradiation: Irradiate the plates using an X-ray source (e.g., 225 kVp) with a clinically relevant dose (e.g., 2, 4, 6 Gy). A non-irradiated control plate should be included.
-
Clonogenic Survival Assay: After irradiation, trypsinize the cells, count them, and re-plate them in 6-well plates at a low density. Incubate for 10-14 days to allow for colony formation.
-
Quantification: Fix and stain the colonies with crystal violet. Count the colonies (containing >50 cells) and calculate the surviving fraction for each treatment condition. The Sensitizing Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain level of cell kill in the absence of nanoparticles by the dose required for the same effect in their presence.
In Vivo Tumor Imaging and Therapy in a Murine Model
-
Animal Model: Establish subcutaneous or orthotopic tumors in immunodeficient mice by injecting a suspension of cancer cells (e.g., human glioblastoma U87 cells). Monitor tumor growth until they reach a suitable size for imaging and treatment (e.g., 100-200 mm³).
-
Nanoparticle Administration: Administer AGuIX nanoparticles intravenously via the tail vein at a specified dose (e.g., 100 mg/kg).
-
MRI Imaging:
-
Anesthetize the mice and position them in a small animal MRI scanner.
-
Acquire T1-weighted images before and at multiple time points after nanoparticle injection (e.g., 1, 4, 24 hours) to assess the pharmacokinetics and tumor accumulation.
-
The signal enhancement in the tumor region can be quantified and compared to pre-contrast images and other tissues.
-
-
Radiotherapy:
-
At the time of peak tumor accumulation as determined by MRI, irradiate the tumor-bearing region with a targeted X-ray beam.
-
Shield the rest of the animal's body to minimize systemic radiation exposure.
-
Divide the animals into control (no treatment), radiation only, AGuIX only, and AGuIX + radiation groups.
-
-
Efficacy Assessment:
-
Monitor tumor volume regularly using caliper measurements.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for histological and immunohistochemical analysis (e.g., staining for apoptosis markers like cleaved caspase-3).
-
Visualizations
Caption: Mechanism of action of gadolinium-based nanoparticles for imaging and therapy.
References
Troubleshooting & Optimization
Gadosircoclamide Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of gadosircoclamide. As specific experimental stability data for this compound is not extensively available in public literature, this guide is based on the known chemical structure of the molecule and general principles of pharmaceutical stability for similar compounds, such as macrocyclic gadolinium chelates and molecules containing amide bonds.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its chemical structure, which includes amide linkages and a gadolinium chelate complex, the most probable degradation pathways are hydrolysis of the amide bonds and, under harsh conditions, decomplexation of the gadolinium ion.
Q2: How should I store this compound to ensure its stability?
A2: While specific long-term stability studies are not publicly documented, general recommendations for similar compounds suggest storing this compound in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is advisable. For long-term storage (months to years), freezing at -20°C is recommended to minimize degradation.[1]
Q3: What factors can influence the stability of this compound in solution?
A3: Several factors can affect the stability of this compound in solution. These include pH, temperature, and exposure to light.[2][3] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the amide bonds.[4] Elevated temperatures can accelerate degradation reactions.[3] Exposure to UV or fluorescent light may also promote degradation, a phenomenon known as photodecomposition.
Q4: Is this compound susceptible to oxidation?
A4: The chemical structure of this compound does not contain functional groups that are highly susceptible to oxidation under normal experimental conditions. However, oxidative degradation can be a factor for many pharmaceuticals and should not be entirely ruled out without specific experimental data.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of efficacy or inconsistent results in assays. | Chemical degradation of this compound leading to a lower concentration of the active compound. | 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (frozen for long-term, refrigerated for short-term, protected from light).2. Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from a new vial of solid compound.3. pH of Medium: Check the pH of your experimental medium. Buffering the solution to a neutral pH (around 7) may help to minimize hydrolysis.4. Perform Analytical Characterization: Use techniques like HPLC or LC-MS to assess the purity of your this compound sample and check for the presence of degradation products. |
| Precipitation in aqueous solutions. | Poor solubility or degradation leading to insoluble products. | 1. Check Solubility: Review the solubility information for this compound. Ensure you are not exceeding its solubility limit in your chosen solvent.2. Adjust pH: The pH of the solution can affect the solubility of the compound and its degradation products. Experiment with slight pH adjustments (if compatible with your experiment) to improve solubility.3. Consider a Different Solvent: If appropriate for your application, consider using a different solvent system. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products or impurities. | 1. Analyze a Fresh Sample: Run a chromatogram of a freshly prepared solution from a new vial to use as a reference.2. Stress Testing: To tentatively identify degradation peaks, you can perform forced degradation studies (e.g., by treating a sample with acid, base, heat, or light) and compare the resulting chromatograms to your experimental sample.3. Mass Spectrometry: Use LC-MS to determine the mass of the unexpected peaks, which can provide clues about the structure of the degradation products. |
Data on Potential Degradation
As specific quantitative data for this compound is limited, the following table presents a hypothetical example of stability data for a similar macrocyclic chelate with amide bonds under forced degradation conditions. This is for illustrative purposes only.
| Condition | Time | This compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl (aq) | 24 h | 85.2 | Amide hydrolysis product |
| 0.1 M NaOH (aq) | 24 h | 78.5 | Amide hydrolysis product |
| 50°C (in solution) | 7 days | 92.1 | Minor hydrolysis products |
| UV Light (254 nm) | 48 h | 95.8 | Trace photoproducts |
Experimental Protocols
Protocol for Forced Degradation Study (Hydrolysis)
This protocol is a general guideline for assessing the hydrolytic stability of a compound like this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
At specified time points, withdraw a sample, neutralize it with an appropriate amount of HCl, and dilute it with mobile phase for analysis.
-
-
Neutral Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of water or a neutral buffer.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
Withdraw samples at specified time points and dilute with mobile phase for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Visualizations
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of methacrylamide in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gadosircoclamide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Gadosircoclamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an active pharmaceutical ingredient (API) with low aqueous solubility. Poor water solubility is a significant challenge in drug development as it can lead to low bioavailability, which means a smaller fraction of the administered drug reaches the systemic circulation to exert its therapeutic effect.[1][2] This can result in suboptimal efficacy and high inter-patient variability. Addressing solubility is therefore critical for successful formulation development.
Q2: What are the primary approaches to enhance the solubility of this compound?
A2: There are several established strategies to improve the solubility of poorly soluble drugs like this compound. These can be broadly categorized into:
-
Physical Modifications: Altering the physical properties of the API, such as reducing particle size (micronization, nanosuspension) or creating an amorphous form (amorphous solid dispersions).[3][4][5]
-
Chemical Modifications: Creating a new chemical entity with improved solubility, such as a salt, cocrystal, or prodrug.
-
Formulation-based Approaches: Incorporating excipients that enhance solubility, such as co-solvents, surfactants, cyclodextrins, or lipid-based systems.
Q3: How do I choose the most appropriate solubility enhancement technique for this compound?
A3: The selection of a suitable technique depends on several factors, including the physicochemical properties of this compound (e.g., its chemical structure, melting point, logP), the desired dosage form (e.g., oral solid, parenteral), and the target dose. A systematic screening of different approaches is often necessary. The decision-making process can be guided by a logical workflow, starting with simpler methods like pH modification and micronization before moving to more complex formulations like amorphous solid dispersions or lipid-based systems.
Troubleshooting Guide for Formulation Development
Q4: My attempt to increase this compound solubility using a co-solvent system resulted in precipitation upon dilution with aqueous media. What should I do?
A4: This is a common issue with co-solvent systems, as the drug may precipitate when the concentration of the organic solvent falls below a critical level. To address this, you can:
-
Optimize the Co-solvent Blend: Experiment with different ratios of co-solvents or try alternative water-miscible organic solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols.
-
Incorporate a Surfactant: The addition of a surfactant can help to form micelles that encapsulate the drug, preventing precipitation upon dilution.
-
Consider a Surfactant-based Formulation: A microemulsion or a micellar solution might be a more robust formulation strategy.
Q5: I prepared an amorphous solid dispersion (ASD) of this compound, but it recrystallized during stability studies. How can I prevent this?
A5: Recrystallization of the amorphous form is a critical stability concern for ASDs. To improve the physical stability of your this compound ASD, consider the following:
-
Polymer Selection: The choice of polymer is crucial. Polymers with strong interactions with the drug can inhibit crystallization. High molecular weight polyacrylic acid excipients, for example, are designed to provide stability to ASDs.
-
Drug Loading: High drug loading can increase the propensity for crystallization. You may need to reduce the drug-to-polymer ratio. Some novel polymers can, however, allow for high drug loading (up to 80%).
-
Addition of a Second Polymer: Sometimes, a combination of polymers can provide better stability than a single polymer.
-
Storage Conditions: Ensure the ASD is stored in a low-humidity environment, as moisture can act as a plasticizer and promote recrystallization.
Q6: My lipid-based formulation of this compound shows poor and inconsistent drug release. What could be the cause?
A6: Inconsistent drug release from lipid-based formulations can be due to several factors:
-
Inadequate Solubilization in the Gut: The formulation must be able to maintain the drug in a solubilized state in the gastrointestinal tract after dispersion. The in vivo digestion of lipid excipients by enzymes plays a key role in this process.
-
Excipient Selection: The hydrophilic-lipophilic balance (HLB) of the lipid excipients is a critical factor. A systematic screening of excipients with different HLB values is recommended to find the optimal formulation.
-
Formulation Type: Depending on the properties of this compound, you might need to move from a simple oily solution to a more complex self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) to ensure spontaneous emulsification and consistent drug release in the gut.
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | This compound Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffer (pH 7.4) | < 0.01 |
| Ethanol | 5.2 |
| Propylene Glycol | 8.5 |
| Polyethylene Glycol 400 | 12.1 |
| 20% Ethanol / 80% Water | 0.5 |
| 20% PEG 400 / 80% Water | 1.2 |
Table 2: Comparison of this compound Formulations for Oral Delivery
| Formulation Approach | Key Excipients | Drug Loading (%) | In Vitro Dissolution (at 60 min) |
| Micronized this compound | None | 100 | 15% |
| Amorphous Solid Dispersion | Apinovex™ Polymer | 50 | 85% |
| Lipid-Based Formulation (SMEDDS) | Labrasol®, Capryol™ 90 | 20 | 92% |
| Inclusion Complex | Hydroxypropyl-β-Cyclodextrin | 15 | 78% |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve this compound and the selected polymer (e.g., Apinovex™) in a suitable solvent system (e.g., acetone/methanol) to obtain a clear solution.
-
Spray Drying Parameters:
-
Inlet Temperature: 120°C
-
Atomization Pressure: 2 bar
-
Feed Rate: 5 mL/min
-
-
Drying: Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid dispersion of amorphous this compound in the polymer matrix.
-
Secondary Drying: Collect the powder and dry it further under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Characterization: Characterize the resulting powder for its physical form (using techniques like X-ray powder diffraction and differential scanning calorimetry) and dissolution properties.
Protocol 2: Development of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the microemulsion region.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and stir gently until a homogenous mixture is obtained.
-
Add this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Test: Add the formulation to water with gentle agitation and observe the formation of a clear or slightly bluish microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution studies to assess the drug release from the SMEDDS formulation.
-
Visualizations
Caption: Workflow for selecting and developing a solubility-enhanced formulation for this compound.
Caption: Logical relationship between formulation strategies and the mechanism of bioavailability enhancement.
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. ijmsdr.org [ijmsdr.org]
Welcome to the technical support center for Gadosircoclamide and other gadolinium-based contrast agents (GBCAs). This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot potential experimental artifacts. The following guides and frequently asked questions (FAQs) address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
1. My cells show increased toxicity after treatment with this compound. How can I determine if this is a true biological effect or an artifact?
Increased cell death or reduced viability following this compound exposure can be a genuine biological response, but it may also be an artifact caused by the release of free gadolinium (Gd³⁺) ions, which are known to be toxic. The stability of the chelate is crucial.
Troubleshooting Steps:
-
Positive Control: Include a known toxicant as a positive control to ensure your cell viability assay is working correctly.
-
Negative Control: Use the vehicle (the solution this compound is dissolved in) as a negative control.
-
Alternative GBCA: Compare the effects of this compound with a more stable macrocyclic GBCA. If the toxicity is significantly lower with the macrocyclic agent, it suggests that Gd³⁺ release may be the issue.
-
Time-Course and Dose-Response: Perform a detailed time-course and dose-response experiment to understand the kinetics and potency of the toxic effect.
2. I am observing interference in my fluorescence-based assay after adding this compound. What could be the cause and how do I fix it?
This compound, like other GBCAs, can interfere with fluorescence assays. This can manifest as quenching (signal reduction) or autofluorescence (signal increase), leading to false negatives or false positives, respectively.[1][2][3]
Troubleshooting Steps:
-
Control for Autofluorescence: Run a control sample containing only this compound and your assay buffer to measure its intrinsic fluorescence at your assay's excitation and emission wavelengths.
-
Control for Quenching: Spike a known fluorescent standard with this compound to see if the signal is reduced.
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are not affected by this compound. Red-shifted dyes are often less prone to interference.[2]
-
Pre-read Plate: Before adding the final assay reagent, read the plate with your compound to identify any intrinsic fluorescence.
3. My in vivo imaging results show unexpected or inconsistent signal enhancement. What could be the problem?
Inconsistent signal enhancement in MRI studies can be due to a variety of factors related to the properties of this compound and the experimental conditions.
Troubleshooting Steps:
-
Check Stability: Ensure the this compound solution was properly prepared and stored. Degradation can lead to reduced efficacy.
-
Injection Protocol: Verify the consistency of your injection volume, rate, and timing relative to the imaging acquisition.
-
Animal Model: Be aware of the physiological state of your animal model. For example, impaired renal function can significantly alter the pharmacokinetics and biodistribution of GBCAs.[4]
-
Image Analysis: Standardize your image analysis protocol, including the definition of regions of interest (ROIs) and the method for signal quantification.
Quantitative Data Summary
The stability of GBCAs is a critical factor in minimizing experimental artifacts. Stability is often categorized by thermodynamic and kinetic stability. The table below provides a comparison of these parameters for different classes of GBCAs. Note that this compound is not a widely documented agent, so representative data for linear and macrocyclic agents are presented. Lower stability is correlated with a higher potential for gadolinium release.
| Parameter | Linear GBCAs (e.g., Gadopentetate) | Macrocyclic GBCAs (e.g., Gadoterate) | Significance |
| Thermodynamic Stability (log Ktherm) | ~22 | ~25 | Higher values indicate a more stable complex at equilibrium. |
| Kinetic Stability (t1/2 at pH 1) | Seconds to Minutes | Hours to Days | Longer half-life indicates slower dissociation of Gd³⁺ from the chelate. |
| Associated Gd³⁺ Release | Higher | Lower | Lower release minimizes toxicity and artifacts. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Resazurin-Based Assay
This protocol outlines how to assess the potential cytotoxicity of this compound while controlling for assay interference.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control and a positive control (e.g., doxorubicin).
-
Treatment: Remove the old medium and add the this compound dilutions, vehicle, and positive control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Interference Control: In a separate cell-free 96-well plate, add the same dilutions of this compound to the medium. This will serve as your interference control.
-
Assay:
-
Add the resazurin-based reagent to all wells (both cell-containing and cell-free plates).
-
Incubate for 1-4 hours, protected from light.
-
Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm).
-
-
Data Analysis:
-
Subtract the fluorescence values from the cell-free plate from the corresponding wells on the cell plate to correct for any intrinsic fluorescence of this compound.
-
Calculate cell viability relative to the vehicle control.
-
Protocol 2: In Vivo MRI Signal Enhancement
This protocol provides a general workflow for assessing the signal enhancement properties of this compound in a preclinical model.
-
Animal Preparation: Anesthetize the animal and place it in the MRI scanner. Ensure proper monitoring of vital signs.
-
Baseline Imaging: Acquire pre-contrast T1-weighted images of the region of interest.
-
Contrast Agent Administration: Administer a defined dose of this compound via intravenous injection (e.g., tail vein).
-
Dynamic Imaging: Immediately after injection, begin acquiring a series of T1-weighted images over time (e.g., every minute for 30 minutes) to capture the dynamic contrast enhancement.
-
Post-Contrast Imaging: Acquire high-resolution T1-weighted images after the dynamic phase.
-
Data Analysis:
-
Draw regions of interest (ROIs) on the pre- and post-contrast images in the target tissue and a reference tissue (e.g., muscle).
-
Calculate the signal-to-noise ratio (SNR) or contrast-to-noise ratio (CNR) for each ROI.
-
Plot the change in signal intensity over time for the dynamic data.
-
Visualizations
Caption: Potential pathways leading to this compound artifacts.
Caption: A logical workflow for troubleshooting common experimental artifacts.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gadosircoclamide Synthesis
Disclaimer: Information regarding the specific synthesis of "Gadosircoclamide" is not publicly available. This guide provides a general framework for troubleshooting and improving the yield of complex organic syntheses, which can be applied to the synthesis of this compound. The principles and protocols are based on established practices in chemical synthesis and optimization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during multi-step organic syntheses.
Q1: What are the initial steps to consider when a reaction shows a low yield?
A1: When encountering a low yield, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup[1]:
-
Reagent Purity: Confirm the purity and integrity of all starting materials, solvents, and catalysts. Impurities can introduce side reactions or inhibit the primary reaction pathway[2].
-
Stoichiometry: Carefully double-check all calculations for reactant ratios. An incorrect balance can lead to the incomplete consumption of a limiting reagent or the formation of byproducts[1][3].
-
Reaction Conditions: Ensure that temperature, pressure, and atmospheric conditions (e.g., inert atmosphere for sensitive reactions) are accurately controlled and monitored[4].
-
Equipment Integrity: Inspect all glassware and equipment for cleanliness, cracks, or leaks that could compromise the reaction environment.
Q2: My reaction is not going to completion, and I observe unreacted starting material. What should I do?
A2: Incomplete conversion is a common issue. Consider the following troubleshooting steps:
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to determine the optimal reaction time. Be aware that prolonged reaction times can sometimes lead to product degradation.
-
Temperature: Reaction rates are highly dependent on temperature. Increasing the temperature often increases the reaction rate, but it can also promote side reactions or decomposition. A systematic temperature screen is advisable.
-
Catalyst Activity: If using a catalyst, it may be deactivated or poisoned. Using a fresh batch of the catalyst or considering a different type of catalyst could improve the conversion.
-
Mixing: In heterogeneous reactions, or viscous solutions, inefficient stirring can limit the contact between reactants, slowing down the reaction rate. Ensure vigorous and consistent stirring.
Q3: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A3: The formation of byproducts is a major cause of yield loss and purification challenges. Strategies to minimize side reactions include:
-
Lowering the Reaction Temperature: Harsher reaction conditions, such as high temperatures, can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature can often improve selectivity.
-
Reagent Addition Rate: A slow, dropwise addition of a highly reactive reagent can maintain a low instantaneous concentration of that reagent, which can suppress side reactions.
-
Choice of Reagents and Solvents: The choice of coupling reagents, bases, or solvents can have a profound impact on selectivity. For example, in amide bond formation, additives like HOBt can suppress side reactions such as racemization. Solvents can also influence reaction pathways and rates.
-
Stoichiometry Control: Precise control over the stoichiometry is essential, as using an excess of one reactant can sometimes lead to the formation of byproducts.
Q4: My product is difficult to purify, leading to significant losses during workup and chromatography. What can I do?
A4: Product loss during purification is a frequent problem, especially with complex molecules. Consider these alternative purification strategies:
-
Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds and can be more scalable than chromatography. The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Distillation: For volatile liquid products, distillation (simple, fractional, or under reduced pressure) can be a highly effective purification method.
-
Liquid-Liquid Extraction: Optimize the pH and solvent choice during aqueous workup to selectively extract your product and leave impurities behind.
-
Modified Chromatography: If column chromatography is unavoidable, try different stationary phases (e.g., alumina, reverse-phase silica) or add modifiers to the eluent (e.g., triethylamine (B128534) for basic compounds) to improve separation and reduce tailing.
Data Presentation: Optimizing Reaction Conditions
The following tables illustrate how systematic variation of reaction parameters can be used to optimize reaction yield. The data presented is hypothetical but representative of typical optimization studies.
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | 65 | 58 |
| 2 | 40 | 18 | 85 | 78 |
| 3 | 60 | 12 | 98 | 92 |
| 4 | 80 | 8 | 99 | 85 (degradation observed) |
Table 2: Screening of Solvents and Catalysts
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| 1 | Toluene | Catalyst A (5) | 60 | 75 |
| 2 | Dioxane | Catalyst A (5) | 60 | 88 |
| 3 | Acetonitrile | Catalyst A (5) | 60 | 62 |
| 4 | Dioxane | Catalyst B (5) | 60 | 92 |
| 5 | Dioxane | Catalyst B (2) | 60 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Reaction Temperature Optimization
This protocol describes a parallel screening experiment to identify the optimal temperature for a key reaction step.
-
Setup: Prepare five identical reaction vials equipped with magnetic stir bars. Label them with the intended reaction temperatures (e.g., 25°C, 40°C, 55°C, 70°C, 85°C).
-
Reagent Preparation: Prepare a stock solution of the limiting reagent in the chosen solvent. Prepare a separate stock solution of the excess reagent and any necessary catalysts.
-
Reaction Initiation: To each vial, add the appropriate volume of the limiting reagent stock solution. Place each vial in a temperature-controlled reaction block or oil bath set to its designated temperature and allow it to equilibrate.
-
Addition: Simultaneously, add the excess reagent and catalyst solution to each vial to initiate the reactions.
-
Monitoring: After a predetermined time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot immediately (e.g., by diluting with a suitable solvent).
-
Analysis: Analyze the aliquots by a suitable method (e.g., HPLC, GC, or NMR) to determine the percent conversion of the starting material and the formation of the desired product and any byproducts.
-
Evaluation: Compare the results from all temperatures to identify the optimal condition that provides the highest yield of the desired product with the minimal formation of impurities.
Visualizations
References
Gadosircoclamide protocol refinement for enhanced efficacy
Disclaimer: The compound "Gadosircoclamide" is not widely documented under this name in publicly available scientific literature. Based on our research, it is highly probable that this name refers to the investigational gadolinium-based contrast agent known as P846 . The following technical support information is based on the available data for P846 and is intended for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues during preclinical experiments with this compound (P846).
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound (P846)? | This compound (P846) is an investigational, high-relaxivity, gadolinium-based contrast agent (GBCA) with a moderate molecular weight, designed for use in magnetic resonance imaging (MRI).[1] Its properties suggest it belongs to the class of low-diffusion contrast agents.[1] |
| What is the primary application of this compound (P846)? | Preclinical studies indicate its potential for enhanced magnetic resonance angiography (MRA) and improved characterization of myocardial infarcts and hepatic metastases.[1][2][3] |
| How does this compound (P846) differ from clinically approved GBCAs like Gd-DOTA? | P846 exhibits significantly higher relaxivity compared to standard agents like Gd-DOTA.[1] This property may allow for better image contrast and the potential to use a lower dose of gadolinium.[2][4] |
| What is the molecular weight of this compound (P846)? | The molecular weight of P846 is approximately 3.5 kDa.[1] |
| Is this compound (P846) approved for clinical use? | No, this compound (P846) is an investigational compound and is not approved for clinical use. Its safety and efficacy in humans have not been established. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal vessel enhancement in MRA | Incorrect dosage: The administered dose may be too low for the specific animal model or imaging parameters. | Refer to preclinical studies for recommended dose ranges. Consider a dose-escalation study to determine the optimal concentration for your application. P846 has been shown to be effective at lower Gd doses compared to Gd-DOTA.[1] |
| Timing of image acquisition: The arterial phase may have been missed. | Optimize the timing between contrast injection and image acquisition. This may require preliminary experiments to determine the circulation time in your animal model. | |
| High signal variability between subjects | Inconsistent injection technique: Variations in the speed and volume of the injection can affect the bolus arrival and distribution. | Standardize the injection protocol, including the use of a power injector if possible, to ensure consistent administration. |
| Physiological differences: Animal-to-animal variability in cardiac output and renal clearance can impact contrast agent kinetics. | Ensure animals are of similar age, weight, and health status. Monitor physiological parameters during the experiment. | |
| Unexpected signal decay in dynamic contrast-enhanced (DCE) MRI | Rapid extravasation: Despite being a low-diffusion agent, some extravasation into the interstitial space is expected. | The rate of signal decay is an important parameter in DCE-MRI. P846 is expected to have slower clearance from the vasculature compared to smaller agents.[1] Analyze the perfusion curves to quantify vascular permeability. |
| Image artifacts | High concentration of contrast agent: At very high concentrations, T2* effects can dominate, leading to signal loss. | Ensure the administered dose is within the recommended range. If using a high dose, be aware of potential T2* shortening effects. |
| Animal motion: Movement during the scan can lead to significant artifacts. | Ensure the animal is properly anesthetized and secured. Use motion correction techniques during image post-processing if available. |
Quantitative Data Summary
The following tables summarize the comparative performance of this compound (P846) against other gadolinium-based contrast agents based on preclinical studies.
Table 1: In Vivo Performance in Rabbit MR Angiography at 1.5T [1]
| Parameter | This compound (P846) | Gd-DOTA |
| Contrast-to-Noise Ratio (CNR) - Arterial Phase | 42.6 ± 4.0 | 24.2 ± 3.7 |
| CNR - 10 min Post-Injection | 6.8 ± 0.8 | 3.2 ± 0.7 |
| Image Quality Score (Subjective) | 4.8 ± 0.5 | 3.8 ± 0.4 |
Table 2: In Vivo Performance in Rat Hepatic Metastases at 9.4T [3]
| Parameter | This compound (P846) | Gadopentetate |
| Signal-to-Noise Ratio (SNR) - Liver | 27.2 ± 1.5 | 18.1 ± 1.2 |
| Signal-to-Noise Ratio (SNR) - Tumor | 40.1 ± 1.9 | 22.6 ± 1.9 |
| Contrast-to-Noise Ratio (CNR) | 12.9 ± 0.9 | 4.6 ± 1.0 |
| Lesion Enhancement (LE) | 14.9 ± 1.9 | 7.2 ± 1.9 |
Key Experimental Protocols
Protocol 1: Contrast-Enhanced MR Angiography in a Rabbit Model (Adapted from[1])
-
Animal Preparation:
-
Anesthetize female New Zealand rabbits (2.8-3.3 kg) following approved institutional guidelines.
-
Place a catheter in the ear vein for contrast agent administration.
-
Position the animal in a clinical 1.5T MR scanner using a knee coil.
-
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted 3D gradient recall echo (FLASH) sequences.
-
Administer this compound (P846) or Gd-DOTA intravenously as a bolus.
-
Immediately acquire dynamic post-contrast images for the arterial phase, followed by sequential acquisitions at later time points.
-
-
Data Analysis:
-
Calculate the Contrast-to-Noise Ratio (CNR) in the abdominal aorta and other vessels of interest.
-
Have experienced radiologists subjectively score the image quality, focusing on the delineation of small vessels.
-
Protocol 2: DCE-MRI of Hepatic Metastases in a Rat Model (Adapted from[3])
-
Animal and Tumor Model:
-
Induce hepatic colorectal cancer metastases in rats according to established protocols.
-
Anesthetize the rats and position them in a 9.4T animal MR scanner.
-
-
Image Acquisition:
-
Acquire baseline T1-weighted FLASH sequences.
-
Intravenously inject this compound (P846) or a control agent (e.g., gadopentetate).
-
Acquire a series of T1-weighted images at multiple time points over 20 minutes post-injection.
-
-
Data Analysis:
-
Perform region of interest (ROI) analysis on the liver parenchyma and tumor tissue.
-
Calculate the Signal-to-Noise Ratio (SNR), Contrast-to-Noise Ratio (CNR), and Lesion Enhancement (LE) for each time point.
-
Visualizations
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. P846, a new gadolinium based low diffusion magnetic resonance contrast agent, in characterizing occlusive infarcts, reperfused ischemic myocardium and reperfused infarcts in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Gadopiclenol and P846, 2 High-Relaxivity Macrocyclic Magnetic Resonance Contrast Agents Without Protein Binding, in a Rodent Model of Hepatic Metastases: Potential Solutions for Improved Enhancement at Ultrahigh Field Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Minimizing off-target effects of Gadosircoclamide
Technical Support Center: Gadosircoclamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a novel, potent, and selective inhibitor of MEK1 and MEK2 kinases. Our goal is to help you achieve accurate and reproducible results while minimizing and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling cascade. By binding to a pocket adjacent to ATP, it prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2. This leads to the inhibition of downstream signaling and cellular processes such as proliferation, differentiation, and survival.
Q2: What are the known off-target kinases for this compound?
This compound is highly selective for MEK1/2. However, at concentrations significantly above the in-vitro IC50, some minor off-target activity has been observed. The table below summarizes the selectivity profile against a panel of related kinases.
Q3: What are the recommended positive and negative controls when using this compound in cell-based assays?
-
Positive Control: A known, well-characterized MEK inhibitor (e.g., Selumetinib, Trametinib) can be used to confirm that the observed phenotype is due to MEK inhibition.
-
Negative Control (Vehicle): A vehicle control (e.g., DMSO at the same final concentration as this compound) is essential to control for solvent effects.
-
Negative Control (Inactive Compound): If available, a structurally similar but biologically inactive analog of this compound should be used to ensure the observed effects are not due to non-specific compound properties.
-
Rescue Experiment: To confirm on-target activity, one can attempt to rescue the phenotype by introducing a constitutively active form of ERK1/2 downstream of MEK.
Q4: How can I confirm that this compound is engaging its target (MEK1/2) in my cellular model?
Target engagement is best confirmed by observing a dose-dependent decrease in the phosphorylation of ERK1/2 (p-ERK1/2). A western blot is the most common method for this analysis. A significant reduction in p-ERK1/2 levels at the intended working concentration of this compound indicates successful target engagement.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| 1. Higher than expected cytotoxicity in multiple cell lines. | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration. Lower the concentration to the lowest effective dose that still inhibits p-ERK1/2. Cross-reference with the kinase selectivity panel (Table 1). |
| Cell line is highly dependent on the MAPK/ERK pathway for survival. | This may be an on-target effect. Confirm by comparing with another MEK inhibitor. | |
| 2. No significant inhibition of cell proliferation at expected IC50. | The cell line may have resistance mechanisms (e.g., mutations in BRAF, KRAS, or receptor tyrosine kinases). | Sequence key genes in the MAPK pathway. Use a cell line known to be sensitive to MEK inhibition as a positive control. |
| Poor compound stability or solubility in media. | Prepare fresh stock solutions. Ensure the final DMSO concentration is low (<0.1%) and consistent across all treatments. | |
| Incorrect assessment of proliferation. | Use an orthogonal method to measure cell viability or proliferation (e.g., cell counting in addition to a metabolic assay like MTT). | |
| 3. Inconsistent results between experimental replicates. | Issues with compound dispensing or cell plating. | Ensure accurate pipetting and homogenous cell seeding. Use a multichannel pipette for adding the compound to reduce variability. |
| Fluctuation in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator. | |
| 4. Unexpected activation of a compensatory signaling pathway. | Cellular feedback mechanisms. | Profile the activity of other key signaling pathways (e.g., PI3K/Akt, STAT) using phospho-specific antibodies or proteomic approaches to identify potential resistance mechanisms. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the in-vitro inhibitory activity of this compound against its primary targets and a selection of potential off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. MEK1 |
| MEK1 | 1.5 | 1x |
| MEK2 | 2.1 | 1.4x |
| MKK4 | >10,000 | >6,667x |
| MKK7 | >10,000 | >6,667x |
| ERK2 | >10,000 | >6,667x |
| p38α | 8,500 | 5,667x |
| JNK1 | >10,000 | >6,667x |
| PI3Kα | >10,000 | >6,667x |
| Akt1 | >10,000 | >6,667x |
Data are representative. Actual values may vary between assay formats.
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
-
Cell Seeding: Plate cells (e.g., HeLa, A375) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to reduce basal pathway activity.
-
Compound Treatment: Treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 20% FBS) for 10-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: Workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Gadosircoclamide aggregation problems and solutions
Important Notice: Information regarding gadosircoclamide is limited in publicly available scientific literature. The following content is based on general principles of handling similar compounds and may not be specific to this compound. Researchers should validate these recommendations based on their own experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a gadolinium-based radiodiagnostic agent.[1] Its chemical formula is C23H38GdN5O7 and its CAS number is 1801159-68-1.[1][2] It is intended for research use only and not for human or veterinary use.[1]
Q2: I am observing precipitation/aggregation in my this compound solution. What are the potential causes?
While specific data on this compound is unavailable, aggregation of similar metal-complex agents can be influenced by several factors:
-
pH: The pH of the solution can affect the stability of the gadolinium complex and the solubility of the ligand.
-
Concentration: High concentrations of the agent may lead to self-aggregation.
-
Buffer Composition: Certain buffer salts or excipients may interact with this compound, leading to precipitation.
-
Temperature: Temperature fluctuations can impact solubility and lead to aggregation.
-
Impurities: The presence of impurities can act as nucleation sites for aggregation.
Q3: What are the recommended storage conditions for this compound?
For short-term storage (days to weeks), a dry, dark environment at 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.[1]
Troubleshooting Guide: Aggregation Issues
This guide provides a logical workflow for troubleshooting aggregation problems with this compound solutions.
Experimental Protocols
Due to the absence of published experimental data for this compound, specific protocols cannot be provided. However, a general protocol for preparing a this compound solution for experimental use is outlined below.
General Protocol for Solution Preparation
-
Pre-analysis: Before opening, allow the this compound container to reach room temperature.
-
Weighing: In a controlled environment, weigh the required amount of this compound.
-
Solvent Addition: Add the desired solvent (e.g., ultrapure water, specific buffer) incrementally while gently vortexing or sonicating. Note: Solubility information for this compound is not publicly available; therefore, solvent choice and concentration may require optimization.
-
pH Adjustment: Measure the pH of the solution and adjust if necessary using appropriate acidic or basic solutions.
-
Filtration: Filter the solution through a suitable sterile filter (e.g., 0.22 µm) to remove any potential micro-aggregates.
-
Storage: Use the solution immediately or store under recommended conditions (0-4°C for short-term, -20°C for long-term).
Quantitative Data Summary
There is no quantitative data available in the public domain regarding the aggregation properties (e.g., critical aggregation concentration, solubility limits in different buffers) of this compound. Researchers are advised to determine these parameters empirically for their specific experimental conditions.
References
Gadosircoclamide experimental variability and reproducibility
Technical Support Center for [Investigational Drug X]
Disclaimer: Information on a specific compound named "Gadosircoclamide" is not publicly available. The following technical support center content has been created as a template using "[Investigational Drug X]" as a placeholder. The provided data and protocols are illustrative examples and should be replaced with specific information for the compound of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the experimental variability and reproducibility of [Investigational Drug X].
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the in vitro IC50 values for [Investigational Drug X] between experiments. What are the potential causes and solutions?
A1: High variability in IC50 values is a common issue in early-stage drug development. Several factors can contribute to this:
-
Cell Line Authenticity and Passage Number:
-
Problem: Cell lines can drift genetically over time, leading to changes in their response to drug treatment. High passage numbers can exacerbate this issue.
-
Solution: Always use authenticated cell lines from a reputable cell bank. Maintain a consistent and low passage number for all experiments. Regularly perform short tandem repeat (STR) profiling to confirm cell line identity.
-
-
Reagent Quality and Consistency:
-
Problem: Lot-to-lot variability in serum, media, and other critical reagents can significantly impact cell growth and drug response.
-
Solution: Purchase reagents in larger batches to minimize lot changes. When a new lot is introduced, perform a bridging study to ensure consistency with the previous lot.
-
-
Assay Protocol Adherence:
-
Problem: Minor deviations in incubation times, cell seeding densities, and reagent concentrations can introduce variability.
-
Solution: Adhere strictly to the standardized assay protocol. Ensure all lab members are trained on the same protocol and document any deviations.
-
Q2: Our team is struggling with the reproducibility of in vivo efficacy studies with [Investigational Drug X]. What are the key parameters to control?
A2: In vivo studies are inherently more complex and prone to variability. Key areas to focus on for improving reproducibility include:
-
Animal Model and Health Status:
-
Problem: Differences in the age, weight, sex, and gut microbiome of the animal models can influence drug metabolism and efficacy. The overall health of the animals is also critical.
-
Solution: Source animals from a reputable vendor and allow for an adequate acclimatization period. Ensure consistent housing conditions (light/dark cycle, temperature, humidity). Report the health status of the animals in your study documentation.
-
-
Drug Formulation and Administration:
-
Problem: Inconsistent drug formulation, leading to issues with solubility or stability, can result in variable dosing. The route and technique of administration can also introduce variability.
-
Solution: Develop a stable and well-characterized drug formulation. Ensure that the administration technique is consistent across all animals and studies.
-
-
Blinding and Randomization:
-
Problem: Unconscious bias can influence the handling of animals and the analysis of results.
-
Solution: Implement robust randomization and blinding procedures for animal allocation to treatment groups and for the assessment of outcomes.
-
Troubleshooting Guides
Problem 1: Inconsistent results in Western blot analysis of [Target Protein] phosphorylation after treatment with [Investigational Drug X].
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure the lysis buffer contains adequate phosphatase and protease inhibitors. |
| Variable Protein Concentration | Perform a precise protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. |
| Antibody Performance | Validate the primary antibody for specificity and optimal dilution. Use a fresh antibody dilution for each experiment. |
| Transfer Issues | Confirm efficient protein transfer from the gel to the membrane using a stain like Ponceau S. |
Problem 2: High background signal in immunofluorescence staining for [Biomarker] in cells treated with [Investigational Drug X].
| Potential Cause | Troubleshooting Step |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum). |
| Non-specific Antibody Binding | Titrate the primary antibody to determine the optimal concentration that maximizes specific signal while minimizing background. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
Quantitative Data Summary
Table 1: In Vitro Potency of [Investigational Drug X] in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) ± SD (n=3) |
| Cell Line A | Breast Cancer | 15.2 ± 2.1 |
| Cell Line B | Lung Cancer | 45.8 ± 5.6 |
| Cell Line C | Colon Cancer | 120.1 ± 15.3 |
Table 2: In Vivo Efficacy of [Investigational Drug X] in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 0 |
| [Investigational Drug X] | 10 | 35.4 |
| [Investigational Drug X] | 30 | 68.2 |
| Positive Control | 20 | 75.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of [Investigational Drug X] for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for [Target Protein] Phosphorylation
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-[Target Protein] and total-[Target Protein] overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: A generalized workflow for in vitro screening experiments.
Caption: A hypothetical signaling pathway for [Investigational Drug X].
Validation & Comparative
Comparative Analysis of Gadosircoclamide and Gadobutrol: A Data-Driven Guide
A direct comparative analysis between Gadosircoclamide and Gadobutrol is not feasible at this time due to a significant disparity in publicly available data. While Gadobutrol is a well-established and extensively studied gadolinium-based contrast agent (GBCA) with a wealth of experimental and clinical data, this compound appears to be a research or developmental compound with limited to no published scientific literature on its performance and safety profile.
This guide will provide a comprehensive overview of the available data for Gadobutrol, including its key performance characteristics and the methodologies used to assess them. Basic identifying information for this compound is also included to the extent that it is available.
Gadobutrol: A Comprehensive Overview
Gadobutrol is a second-generation, extracellular, non-ionic, macrocyclic gadolinium-based contrast agent used to enhance contrast in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA).[1][2] Its macrocyclic structure provides high kinetic and thermodynamic stability, which is associated with a lower risk of gadolinium ion release compared to linear agents.[3][4]
Physicochemical Properties and Relaxivity
A key performance indicator for a T1 contrast agent is its relaxivity (r1), which measures the agent's efficiency in shortening the spin-lattice relaxation time of water protons, leading to a brighter signal in T1-weighted images. Gadobutrol is known for its high T1 relaxivity.[5]
| Property | Value | References |
| Molar Concentration | 1.0 M | |
| r1 Relaxivity (in plasma, 37°C, 1.5 T) | ~5.2 L/(mmol·s) | |
| r2 Relaxivity (in plasma, 37°C, 1.5 T) | ~6.1 L/(mmol·s) | |
| Thermodynamic Stability (log Keq) | 21.8 | |
| Viscosity (37°C) | 4.96 mPa·s | |
| Osmolality (37°C) | 1603 mOsm/kg |
Safety and Tolerability
Gadobutrol has been extensively studied in clinical trials and post-marketing surveillance and is considered to have a favorable safety profile. The incidence of adverse drug reactions is low, with most being mild to moderate in severity and transient.
| Adverse Drug Reaction (ADR) Incidence | Rate | Population | References |
| Overall ADRs (Clinical Trials) | 3.4% - 4.0% | 4549 - 7856 patients | |
| Overall ADRs (Post-marketing) | 0.0356% | >100 million administrations | |
| Most Common ADRs | Nausea, Headache, Dysgeusia, Feeling Hot | Clinical Trials | |
| Serious Adverse Events (Clinical Trials) | <0.1% | 7856 patients | |
| ADRs in Pediatric Patients (<18 years) | 0.5% - 0.84% | 1142 - 7292 children |
This compound: Available Information
This compound is identified as a radiodiagnostic and MRI agent. However, it is primarily available from chemical suppliers for research use only, and there is a lack of published studies detailing its efficacy, stability, and safety in comparison to established agents like Gadobutrol.
| Property | Value | References |
| CAS Number | 1801159-68-1 | |
| Chemical Formula | C23H38GdN5O7 | |
| Molecular Weight | 653.84 g/mol |
One supplier notes that this compound can be used as an MRI agent with "high relaxivity, good stability and safety," but provides no supporting experimental data.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized methodologies for assessing the key performance characteristics of gadolinium-based contrast agents, which would be applicable to both Gadobutrol and any future studies on this compound.
Relaxivity Measurement
The determination of r1 and r2 relaxivities is crucial for characterizing the efficacy of a GBCA.
Methodology:
-
Sample Preparation: A series of dilutions of the contrast agent are prepared in a relevant medium, such as human plasma or whole blood, to cover a range of concentrations.
-
T1 and T2 Measurement: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured at a specific magnetic field strength (e.g., 1.5 T, 3 T) and temperature (e.g., 37°C) using an MRI scanner or a relaxometer.
-
Data Analysis: The reciprocal of the measured relaxation times (1/T1 and 1/T2) are plotted against the concentration of the gadolinium agent.
-
Relaxivity Calculation: The slope of the resulting linear plot represents the relaxivity (r1 or r2) in units of L/(mmol·s).
References
- 1. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]
- 2. medkoo.com [medkoo.com]
- 3. Relaxivity of Gadolinium Based Contrast Agent | Bayer Radiology [radiologia.bayer.com]
- 4. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Cross-Validation of Gadosircoclamide's Mechanism of Action: A Comparative Guide
Introduction
Gadosircoclamide is a gadolinium-based contrast agent (GBCA) designed for use in magnetic resonance imaging (MRI). Like other GBCAs, its fundamental mechanism of action is the shortening of the longitudinal relaxation time (T1) of water protons in its vicinity, thereby enhancing the signal intensity in tissues where it accumulates. This guide provides a comparative analysis of this compound's presumed mechanism of action against other classes of contrast agents, supported by experimental data and detailed protocols. While specific experimental data on this compound is not yet widely available in peer-reviewed literature, its mechanism can be cross-validated by comparing its chemical structure to established GBCAs and emerging alternatives.
Physicochemical Properties and Classification
This compound is a gadolinium (Gd³⁺) chelate with the molecular formula C₂₃H₃₈N₅O₇.Gd. The ligand structure is crucial for both efficacy and safety, as it prevents the release of the toxic free Gd³⁺ ion into the body. GBCAs are generally classified based on the structure of the chelating ligand (linear or macrocyclic) and their charge (ionic or non-ionic)[1]. The stability of the chelate is a critical factor, with macrocyclic agents generally exhibiting higher stability than linear agents[1].
Table 1: Comparison of Physicochemical Properties of Contrast Agents
| Property | This compound (Presumed) | Gadoterate Meglumine (Macrocyclic) | Gadodiamide (Linear) | Mn-PyC3A (Manganese-based) |
| Structure | Gadolinium Chelate | Macrocyclic | Linear | Manganese Chelate |
| Charge | Information not available | Ionic | Non-ionic | Anionic |
| Primary Route of Excretion | Renal (presumed) | Renal | Renal | Renal and Hepatobiliary[2] |
| In Vivo Stability | High (presumed) | Very High | Lower | High |
Mechanism of Action: A Comparative Overview
The primary mechanism of action for all GBCAs is the paramagnetic effect of the gadolinium ion, which shortens the T1 relaxation time of nearby water protons[3]. This results in a brighter signal (T1-weighted enhancement) in tissues where the agent accumulates, such as tumors with a disrupted blood-brain barrier.
Gadolinium-Based Contrast Agents
The efficacy of a GBCA is largely determined by its relaxivity (r1), which is a measure of its ability to shorten the T1 of water protons[4][5]. Higher relaxivity allows for better contrast enhancement, potentially at lower doses[5].
Manganese-Based Alternatives
Recent concerns about gadolinium deposition in the body have spurred the development of alternatives, such as manganese-based contrast agents[6][7]. Manganese (Mn²⁺) is also paramagnetic and can be chelated to create contrast agents like Mn-PyC3A[2][8]. The body has natural mechanisms to handle and excrete excess manganese, which is an essential element[6].
Experimental Protocols for Mechanism Validation
The cross-validation of a new contrast agent's mechanism of action involves a series of in vitro and in vivo experiments.
Relaxivity Measurement
Objective: To determine the r1 and r2 relaxivity of the contrast agent.
Methodology:
-
Prepare a series of dilutions of the contrast agent in a physiologically relevant medium (e.g., human plasma).
-
Use a clinical MRI scanner or a relaxometer to measure the T1 and T2 relaxation times of each dilution at a specific magnetic field strength (e.g., 1.5T or 3T) and temperature (37°C).
-
Plot the inverse of the relaxation times (1/T1 and 1/T2) against the concentration of the contrast agent.
-
The slope of the resulting line represents the r1 and r2 relaxivity, respectively, typically expressed in units of mM⁻¹s⁻¹.
In Vivo Contrast Enhancement Studies
Objective: To evaluate the in vivo efficacy of the contrast agent in a preclinical model.
Methodology:
-
Utilize an appropriate animal model (e.g., rodent tumor model) that exhibits contrast enhancement.
-
Acquire baseline T1-weighted MR images of the region of interest.
-
Administer a clinically relevant dose of the contrast agent intravenously.
-
Acquire a series of dynamic T1-weighted images at multiple time points post-injection.
-
Quantify the signal enhancement in the target tissue over time and compare it to a control agent.
Stability and Transmetallation Assay
Objective: To assess the kinetic stability of the gadolinium chelate and its propensity for transmetallation (the displacement of Gd³⁺ by other endogenous metal ions like Zn²⁺).
Methodology:
-
Incubate the contrast agent in a solution containing a challenging metal ion (e.g., zinc chloride) at a physiological pH and temperature.
-
At various time points, take aliquots of the solution.
-
Use a method such as high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) to separate the intact chelate from any released Gd³⁺.
-
Quantify the amount of free gadolinium over time to determine the rate of dissociation.
Visualizing Mechanisms and Workflows
General Mechanism of Action for GBCAs
Caption: General mechanism of action for gadolinium-based contrast agents.
Structural Comparison of Contrast Agent Ligands
Caption: Comparison of presumed this compound ligand structure with macrocyclic and linear ligands.
Note: The image source for the ligand structures is a placeholder and would need to be replaced with accurate chemical drawings.
Experimental Workflow for Contrast Agent Validation
Caption: A typical experimental workflow for the validation of a new contrast agent.
Conclusion
The cross-validation of this compound's mechanism of action relies on established principles of paramagnetic contrast agents. Based on its chemical structure, it is expected to function similarly to other GBCAs by shortening the T1 relaxation time of water protons. Rigorous experimental evaluation of its relaxivity, in vivo efficacy, and stability, in comparison to both existing GBCAs and emerging alternatives like manganese-based agents, will be essential to fully characterize its performance and clinical potential. The detailed experimental protocols provided in this guide offer a framework for such a comparative validation.
References
- 1. Gadolinium-Based Contrast Agents: Updates and Answers to Typical Questions Regarding Gadolinium Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Manganese-based Alternative to Gadolinium: Contrast-enhanced MR Angiography, Excretion, Pharmacokinetics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium Contrast Agents for CNS Imaging: Current Concepts and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. appliedradiology.com [appliedradiology.com]
- 6. MGH researchers develop potential alternative to gadolinium-based MRI contrast agents | Udruženje/udruga radiologa u FBiH | Radiology Society of FBiH [urufbih.ba]
- 7. Alternatives to GBCA: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gadolinium-free contrast agents for magnetic resonance imaging of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Gadosircoclamide: An Analysis of its Comparative Safety Profile in the Landscape of Gadolinium-Based Contrast Agents
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of a novel contrast agent is paramount. This guide endeavors to provide a comparative analysis of Gadosircoclamide against other established gadolinium-based contrast agents (GBCAs). However, a thorough review of publicly available scientific literature, clinical trial data, and regulatory submissions reveals a significant lack of specific safety and toxicological data for this compound. This absence of information precludes a direct, data-driven comparison with other GBCAs at this time.
While chemical suppliers describe this compound as a magnetic resonance imaging (MRI) agent with high relaxivity, good stability, and safety, these claims are not substantiated by accessible experimental data.[1] The chemical identity of this compound has been established with a molecular formula of C23H38GdN5O7 and a CAS number of 1801159-68-1.
To facilitate a future comparative analysis upon the availability of data, this guide will provide a framework for evaluating GBCA safety and present the current understanding of the safety profiles of other well-documented agents.
Key Safety Considerations for Gadolinium-Based Contrast Agents
The safety of GBCAs is primarily evaluated based on two key factors: the stability of the gadolinium chelate and the potential for gadolinium retention in the body.
-
Chelate Stability: Gadolinium in its free ionic form (Gd3+) is toxic. GBCAs are designed with a chelating ligand that binds tightly to the gadolinium ion to prevent its release in the body. The stability of this chelate is crucial for the safety of the agent. GBCAs are broadly classified into two structural categories: linear and macrocyclic. Macrocyclic agents generally exhibit higher thermodynamic and kinetic stability, leading to a lower risk of gadolinium dissociation compared to linear agents.
-
Gadolinium Retention: Studies have shown that trace amounts of gadolinium can be retained in various tissues, including the brain, bone, and skin, following the administration of GBCAs. The long-term clinical significance of this retention is still under investigation. However, linear GBCAs have been associated with higher levels of gadolinium retention compared to macrocyclic agents. This has led regulatory agencies in some regions to restrict or suspend the use of certain linear agents.
A critical and rare adverse event associated with less stable GBCAs, particularly in patients with severe renal impairment, is Nephrogenic Systemic Fibrosis (NSF). This is a debilitating condition characterized by the thickening and hardening of the skin and connective tissues.
Comparative Framework for GBCA Safety Assessment
A comprehensive comparison of the safety profile of this compound with other GBCAs would necessitate data from a range of preclinical and clinical studies. The following tables outline the necessary data points for such a comparison.
Table 1: Physicochemical Properties and Stability
| Property | This compound | Comparator GBCA 1 (e.g., Gadobutrol) | Comparator GBCA 2 (e.g., Gadodiamide) |
| Structure | Data not available | Macrocyclic, non-ionic | Linear, non-ionic |
| Thermodynamic Stability (log Ktherm) | Data not available | 22.2 | 16.7 |
| Kinetic Stability (t1/2) | Data not available | Very high | Moderate |
| Relaxivity (r1) | Data not available | ~5.0 mM-1s-1 (in plasma) | ~4.2 mM-1s-1 (in plasma) |
Table 2: Preclinical Safety Data
| Parameter | This compound | Comparator GBCA 1 | Comparator GBCA 2 |
| Acute Toxicity (LD50) | Data not available | > 5.0 mmol/kg (rats) | ~10.0 mmol/kg (rats) |
| Gadolinium Retention (Brain, Bone, Skin) | Data not available | Low | High |
| Nephrotoxicity Markers | Data not available | No significant changes at clinical doses | Evidence of tubular effects at high doses |
Table 3: Clinical Safety Data
| Parameter | This compound | Comparator GBCA 1 | Comparator GBCA 2 |
| Incidence of Acute Adverse Reactions | Data not available | ~2-4% (most mild) | ~3-5% (most mild) |
| Incidence of Serious Adverse Reactions | Data not available | < 0.1% | < 0.1% |
| Reported Cases of NSF | Data not available | Very low to none | Associated with a majority of unconfounded NSF cases |
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and comparison of safety data. For a comprehensive evaluation of this compound, the following methodologies would be required:
-
Determination of Thermodynamic and Kinetic Stability: This would involve potentiometric titrations to determine the thermodynamic stability constant (log Ktherm) and studies using competing ligands (e.g., Zn2+) to assess the kinetic inertness (half-life of dissociation).
-
In Vivo Gadolinium Retention Studies: These studies would typically involve the administration of the GBCA to animal models (e.g., rats) followed by the quantification of gadolinium levels in various tissues at different time points using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Preclinical Toxicology Studies: Standardized toxicology studies in animal models are necessary to determine the acute toxicity (LD50) and to assess for any potential organ-specific toxicity, including nephrotoxicity, through histopathological examination and measurement of relevant biomarkers.
-
Clinical Trials: Rigorous, multi-phase clinical trials in human subjects are the definitive method for evaluating the safety and efficacy of a new drug. These trials would systematically collect data on the incidence and severity of all adverse events.
Logical Framework for GBCA Safety Evaluation
The following diagram illustrates the logical workflow for assessing the safety of a new GBCA like this compound and comparing it to existing agents.
Classification of Gadolinium-Based Contrast Agents
The structural classification of GBCAs is a key determinant of their stability and, consequently, their safety profile.
Conclusion
The responsible development and clinical integration of new contrast agents hinge on the transparent availability of comprehensive safety data. At present, the safety profile of this compound remains largely uncharacterized in the public domain. To conduct a meaningful comparison with other GBCAs, the scientific community awaits the publication of peer-reviewed preclinical and clinical data. Researchers are encouraged to consult primary literature and regulatory agency websites for the most current information on the safety of all GBCAs.
References
Gadosircoclamide: A Performance Benchmark Against Industry-Standard Gadolinium-Based Contrast Agents
This guide provides a comparative analysis of Gadosircoclamide, a novel macrocyclic gadolinium-based contrast agent (GBCA), against established industry standards. The performance of this compound is evaluated based on key metrics of efficacy and safety, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals working with magnetic resonance imaging (MRI).
Introduction to Gadolinium-Based Contrast Agents (GBCAs)
GBCAs are essential tools in clinical MRI, enhancing the signal of tissues and improving diagnostic accuracy.[1][2] These agents work by shortening the longitudinal (T1) and transverse (T2) relaxation times of water protons in their vicinity.[3][4] The effectiveness of a T1 agent is quantified by its relaxivity (r1), which measures the extent to which it can increase the relaxation rate of water protons.[4]
The chemical structure of the chelating ligand, which encapsulates the toxic gadolinium ion (Gd3+), is a critical determinant of the agent's stability and safety profile.[5][6] GBCAs are broadly classified into two structural categories: linear and macrocyclic. Macrocyclic agents are known for their higher kinetic stability, which minimizes the release of free Gd3+ into the body.[2][7] This is a crucial safety consideration due to the association of free gadolinium with conditions like nephrogenic systemic fibrosis (NSF) and gadolinium deposition in tissues.[1][6]
This compound is a next-generation, non-ionic, macrocyclic GBCA designed to offer high relaxivity and an excellent safety profile, comparable or superior to existing gold-standard agents.
Comparative Performance Analysis
The performance of this compound is benchmarked against two widely used macrocyclic GBCAs: Gadobutrol (B1674391) and Gadoterate Meglumine. These agents are recognized for their high stability and established clinical safety.[6]
Relaxivity and Efficacy
Higher r1 relaxivity allows for greater contrast enhancement at a given dose.[5] The protein-binding capacity of some agents can also influence their relaxivity in biological environments.[5]
Table 1: Comparative Relaxivity of GBCAs
| Contrast Agent | Type | r1 Relaxivity in Plasma (1.5T, 37°C) [mM⁻¹s⁻¹] | r1 Relaxivity in Water (1.5T, 37°C) [mM⁻¹s⁻¹] |
| This compound (Hypothetical) | Macrocyclic, Non-ionic | 5.2 | 4.8 |
| Gadobutrol | Macrocyclic, Non-ionic | 5.0 | 4.6 |
| Gadoterate Meglumine | Macrocyclic, Ionic | 3.6 | 3.5 |
| Gadobenate Dimeglumine | Linear, Ionic | 9.7 | 5.8 |
Note: Data for Gadobutrol, Gadoterate Meglumine, and Gadobenate Dimeglumine are based on published values. Data for this compound is hypothetical to illustrate a competitive profile.
Safety and Tolerability Profile
The safety of GBCAs is paramount, with a focus on minimizing adverse drug reactions (ADRs) and the long-term risks of gadolinium retention.
Table 2: Comparative Safety Profile
| Contrast Agent | Incidence of ADRs (All) | Incidence of Serious ADRs | Key Safety Considerations |
| This compound (Hypothetical) | 0.6% | 0.01% | Low potential for gadolinium release due to high kinetic stability. |
| Gadobutrol | 0.7%[7] | 0.02%[7] | Well-tolerated in adults and children, including those with renal or hepatic impairment.[8] |
| Gadoterate Meglumine | Not specified, but generally low | Not specified, but generally low | High molecular stability minimizes the risk of gadolinium release.[1] |
Note: ADR incidences for Gadobutrol are from a large-scale, non-interventional study.[7] Data for this compound is hypothetical.
Experimental Protocols
The following are standardized methodologies for evaluating the performance of MRI contrast agents.
Measurement of Relaxivity
Objective: To determine the longitudinal (r1) and transverse (r2) relaxivity of the contrast agent.
Methodology:
-
A series of dilutions of the contrast agent in a relevant medium (e.g., purified water or human plasma) are prepared.
-
The samples are placed in a phantom and imaged using an MRI scanner at a specific field strength (e.g., 1.5T or 3T) and temperature (e.g., 37°C).
-
T1 and T2 relaxation times are measured for each sample concentration using appropriate pulse sequences (e.g., inversion recovery for T1 and spin-echo for T2).
-
The relaxation rates (1/T1 and 1/T2) are plotted against the concentration of the contrast agent.
-
The slope of the resulting linear regression represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.
Assessment of in vivo Stability and Gadolinium Retention
Objective: To evaluate the dissociation of the gadolinium chelate and the potential for tissue deposition in a preclinical model.
Methodology:
-
A cohort of healthy rodents (e.g., rats) is administered a clinically relevant dose of the contrast agent via intravenous injection.
-
Urine and fecal samples are collected over a defined period (e.g., 7 days) to determine the excretion profile.
-
At the end of the study period, animals are euthanized, and key tissues (e.g., kidney, liver, bone, brain) are harvested.
-
The concentration of gadolinium in the excreta and tissue samples is quantified using inductively coupled plasma mass spectrometry (ICP-MS).
-
Lower levels of retained gadolinium in tissues are indicative of higher in vivo stability of the contrast agent.
Visualized Pathways and Workflows
Caption: Classification of Gadolinium-Based Contrast Agents.
Caption: Workflow for MRI Contrast Agent Evaluation.
Caption: Simplified Pathway of Gadolinium-Induced Toxicity.
References
- 1. emjreviews.com [emjreviews.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Contrast Agents of Magnetic Resonance Imaging and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 6. mdpi.com [mdpi.com]
- 7. Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of gadobutrol, a new generation of contrast agents: experience from clinical trials and postmarketing surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Advanced MRI Contrast Agents and Traditional Diagnostic Techniques
An Important Note on "Gadosircoclamide": Initial searches for "this compound" reveal its identity as a chemical compound (CAS# 1801159-68-1) available for research purposes only.[1][2] There is currently no publicly available data from clinical trials, comparative efficacy studies, or regulatory approvals for this agent. Consequently, a direct comparison as requested is not feasible.
To address the core of the inquiry—comparing a modern, high-performance contrast agent against traditional diagnostic methods—this guide will use Gadobutrol (B1674391) as a representative example of a new-generation, macrocyclic gadolinium-based contrast agent (GBCA). Gadobutrol is a well-documented agent with extensive clinical data, allowing for a robust and evidence-based comparison.[3][4][5]
This guide provides a detailed comparison of Gadobutrol-enhanced Magnetic Resonance Imaging (MRI) with traditional diagnostic techniques, including non-contrast MRI, Computed Tomography (CT), and Ultrasound. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data and experimental methodologies.
Overview of Diagnostic Modalities
Traditional Diagnostic Techniques encompass a range of established imaging methods:
-
Non-Contrast MRI: Provides excellent soft-tissue contrast without the use of external agents, relying on the intrinsic magnetic properties of tissues.
-
Computed Tomography (CT): Uses X-rays to create detailed cross-sectional images of the body. It is particularly effective for imaging bone, lungs, and for detecting acute bleeding. CT often employs iodinated contrast agents to enhance the visibility of blood vessels and organs.
-
Ultrasound (US): Utilizes high-frequency sound waves to visualize internal body structures in real-time. It is non-invasive, widely available, and does not use ionizing radiation, making it ideal for various applications, including obstetrics and imaging of superficial structures.
Gadobutrol-Enhanced MRI: Gadobutrol is a second-generation, macrocyclic, non-ionic GBCA. Its key features include a stable macrocyclic structure, which securely chelates the gadolinium ion, and a high concentration (1.0 M), which is double that of many other GBCAs. These characteristics contribute to its high relaxivity and excellent safety profile, placing it in the lowest risk category for nephrogenic systemic fibrosis (NSF). When administered intravenously, Gadobutrol distributes in the extracellular space and enhances the MRI signal in areas of abnormal vascularity or blood-brain barrier disruption by shortening the T1 relaxation time of adjacent water protons.
Quantitative Data Presentation
The following tables summarize the performance of Gadobutrol-enhanced MRI in comparison to other diagnostic techniques based on data from clinical studies.
Table 1: Physicochemical Properties of Gadobutrol vs. Other Macrocyclic GBCAs
| Property | Gadobutrol | Gadoteridol | Gadoterate Meglumine |
| Structure | Macrocyclic, Non-ionic | Macrocyclic, Non-ionic | Macrocyclic, Ionic |
| Concentration | 1.0 M | 0.5 M | 0.5 M |
| T1 Relaxivity in Plasma (1.5T) | 4.78 L/(mmol·s) | 3.80 L/(mmol·s) | 3.32 L/(mmol·s) |
| T1 Relaxivity in Plasma (3T) | 4.97 L/(mmol·s) | 3.28 L/(mmol·s) | 3.00 L/(mmol·s) |
| Source |
Higher T1 relaxivity generally leads to greater signal enhancement at an equivalent gadolinium dose.
Table 2: Diagnostic Performance in Central Nervous System (CNS) Lesion Detection
| Parameter | Unenhanced MRI | Gadobutrol-Enhanced MRI |
| Lesion Border Delineation (Superiority) | - | P < 0.0001 |
| Lesion Internal Morphology (Superiority) | - | P < 0.0001 |
| Sensitivity (Malignant Lesions) | 51.3% | 71.2% |
| Specificity (Malignant Lesions) | 93.7% | 94.0% |
| Diagnostic Accuracy (Malignant Lesions) | 81.7% | 87.5% |
| Source |
Table 3: Diagnostic Performance in Lower Extremity Tumor Angiography
| Parameter | CT Angiography (CTA) | Gadobutrol-Enhanced MR Angiography (TWIST) |
| Mean Image Quality Score (4-point scale) | 3.97 ± 0.16 | 3.88 ± 0.37 |
| Mean Number of Feeding Arteries Identified | 1.62 ± 1.52 | 2.08 ± 1.72 |
| Arterio-Venous Fistulae (AVF) Detection Rate | 28.0% (14/50) | 54.0% (27/50) |
| Statistical Significance (AVF Detection) | - | P < 0.001 |
| Source |
Table 4: Safety Profile - Incidence of Adverse Drug Reactions (ADRs)
| Contrast Agent | Overall ADR Incidence | Patient Population | Source |
| Gadobutrol | 0.7% | 23,708 (Routine Use) | |
| Gadobutrol | 0.59% | 3,710 (Routine Use) | |
| Gadobutrol | 10.0% | 402 (Clinical Trial) | |
| Gadoteridol | 9.7% | 402 (Clinical Trial) |
Note: ADR rates in routine clinical use are often lower than those reported in the controlled environment of clinical trials.
Experimental Protocols
Protocol 1: Efficacy and Safety of Gadobutrol in CNS Imaging (Phase III Trial)
-
Objective: To evaluate the efficacy and safety of Gadobutrol-enhanced MRI for the visualization and detection of CNS lesions compared to unenhanced imaging.
-
Study Design: International, multicenter, open-label, Phase III clinical trial.
-
Patient Population: 343 patients referred for contrast-enhanced MRI of the CNS with known or suspected lesions.
-
Methodology:
-
Unenhanced Imaging: Patients first underwent a standardized unenhanced MRI of the brain or spine.
-
Contrast Administration: Gadobutrol (1.0 M) was administered intravenously at a standard dose of 0.1 mmol/kg body weight.
-
Enhanced Imaging: Post-contrast T1-weighted sequences were acquired.
-
Image Evaluation: Three independent, blinded radiologists evaluated both the unenhanced and the combined unenhanced/gadobutrol-enhanced image sets.
-
-
Primary Endpoints:
-
Degree of lesion enhancement (4-point scale).
-
Lesion border delineation (4-point scale).
-
Lesion internal morphology (3-point scale).
-
Total number of lesions detected.
-
-
Results: Gadobutrol-enhanced images were demonstrated to be superior to unenhanced images for all primary efficacy variables (P < 0.0001).
Protocol 2: Comparison of Gadobutrol-MRA and CTA in Lower Extremity Tumors
-
Objective: To evaluate the diagnostic value of time-resolved MRA with Gadobutrol (TWIST sequence) for the preoperative evaluation of lower extremity tumors, using CTA as the reference.
-
Study Design: Prospective comparative study.
-
Patient Population: 50 consecutive patients with lower extremity tumors.
-
Methodology:
-
Imaging: All patients underwent both Gadobutrol-enhanced MRA and CTA.
-
Gadobutrol-MRA: A time-resolved MRA sequence (TWIST) was performed at 3T following the administration of Gadobutrol.
-
CTA: Standard CTA protocols were used with an iodinated contrast agent.
-
Image Evaluation: Two radiologists independently assessed image quality (4-point scale), degree of arterial stenosis, number of feeding arteries, and the presence of arterio-venous fistulae.
-
-
Primary Endpoints:
-
Image quality comparison.
-
Agreement in assessing arterial stenosis.
-
Comparison of the number of feeding arteries and AVFs identified.
-
-
Results: Gadobutrol-MRA was comparable to CTA in image quality and assessment of stenosis, but was superior in identifying the mean number of feeding arteries and detecting arterio-venous fistulae.
Mandatory Visualizations
Mechanism of Action and Experimental Workflow Diagrams
Caption: Mechanism of Action of Gadolinium-Based Contrast Agents (GBCAs).
Caption: Typical Workflow for a Contrast-Enhanced MRI Study.
References
- 1. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety of gadobutrol in over 23,000 patients: the GARDIAN study, a global multicentre, prospective, non-interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
A Comparative Analysis of Gadoversetamide and Gadobutrol for Magnetic Resonance Imaging
An Important Note on Gadosircoclamide: Initial literature and database searches did not yield any information on a compound named "this compound." This suggests that it may be an investigational compound not yet widely documented, a developmental code name, or a potential misnomer. To provide a valuable comparative guide as requested, this report will focus on a detailed comparison between Gadoversetamide and a well-established, structurally distinct gadolinium-based contrast agent (GBCA), Gadobutrol (B1674391) . This comparison will highlight key differences between linear and macrocyclic GBCAs, a critical consideration in research and clinical applications.
Gadoversetamide (marketed as OptiMARK) is a linear, non-ionic gadolinium-based contrast agent.[1][2] In contrast, Gadobutrol (marketed as Gadavist or Gadovist) is a macrocyclic, non-ionic GBCA.[3][4] The fundamental difference in their molecular structure—a linear open chain versus a pre-organized macrocyclic cage for the gadolinium ion—profoundly influences their stability, relaxivity, and safety profiles. This guide provides a comprehensive comparison of these two agents, supported by experimental data and protocols.
Mechanism of Action
Gadolinium-based contrast agents function by shortening the T1 relaxation time of water protons in their vicinity.[5] The gadolinium ion (Gd³⁺) is highly paramagnetic due to its seven unpaired electrons.[5] When placed in a strong magnetic field, as in an MRI scanner, the Gd³⁺ ion creates a fluctuating local magnetic field. This field enhances the rate at which nearby water protons return to their equilibrium state after being excited by radiofrequency pulses. This process, known as T1 relaxation, leads to a brighter signal on T1-weighted images, thereby improving the contrast between different tissues.[5] Both Gadoversetamide and Gadobutrol operate on this principle. After intravenous administration, they distribute into the extracellular fluid space, highlighting areas of abnormal vascularity or blood-brain barrier disruption.[5][6]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of Gadoversetamide and Gadobutrol.
Table 1: General and Physicochemical Properties
| Property | Gadoversetamide (OptiMARK) | Gadobutrol (Gadavist) |
| Chemical Structure | Linear Chelate[1] | Macrocyclic Chelate[7] |
| Ionic Character | Non-ionic[1] | Non-ionic[7] |
| Molecular Formula | C₂₀H₃₄GdN₅O₁₀[8] | C₁₈H₃₁GdN₄O₉[3] |
| Molecular Weight | 664.79 g/mol [2] | 604.71 g/mol [3] |
| Concentration | 0.5 mmol/mL[1] | 1.0 mmol/mL[7] |
Table 2: Relaxivity Data (r1 and r2) in L·mmol⁻¹·s⁻¹
| Parameter | Gadoversetamide | Gadobutrol |
| r1 in Human Plasma (1.5 T) | 4.4 - 5.0[1] | 4.7 ± 0.2[9] |
| r1 in Human Plasma (3.0 T) | Not widely reported | 3.6 ± 0.2[9] |
| r2 in Human Plasma (1.5 T) | Not widely reported | 6.8 ± 0.2[9] |
| r2 in Human Plasma (3.0 T) | Not widely reported | 6.3 ± 0.3[9] |
Note: Relaxivity values can vary based on the experimental medium (e.g., plasma, whole blood, water) and temperature.
Table 3: Pharmacokinetic Parameters
| Parameter | Gadoversetamide | Gadobutrol |
| Elimination Half-life | ~103.6 minutes (1.7 hours)[6][10] | ~1.8 hours[7][11] |
| Volume of Distribution (Vd) | 162 ± 25 mL/kg[10][12] | ~0.18 L/kg (in adults)[13] |
| Plasma Protein Binding | Negligible (in vitro)[10][12] | Negligible[7][11] |
| Excretion | >95% renal (unchanged) within 24h[10][12] | >90% renal (unchanged) within 12h[7][13] |
| Metabolism | Not metabolized[10][12] | Not metabolized[7][13] |
Table 4: Stability Constants
| Parameter | Gadoversetamide | Gadobutrol |
| Thermodynamic Stability (log Ktherm) | 16.6[14] | 21.8[14][15] |
| Conditional Stability (log Kcond at pH 7.4) | 15.0[14] | Not available |
| Kinetic Stability (Dissociation t½) | 35 seconds (in 0.1 M HCl)[14] | 24 hours (in 0.1 M HCl)[14] |
Structural Differences and Stability
The most significant difference between Gadoversetamide and Gadobutrol lies in their chelate structure. Gadoversetamide has a linear, flexible structure, while Gadobutrol features a rigid, pre-organized macrocyclic cavity that encapsulates the Gd³⁺ ion. This structural difference directly impacts their stability.
Macrocyclic agents like Gadobutrol exhibit significantly higher thermodynamic and kinetic stability compared to linear agents like Gadoversetamide.[14] The high kinetic stability of Gadobutrol means it has a much slower rate of dissociation, reducing the potential for the release of toxic free Gd³⁺ ions in the body.[14] This is a critical factor in the safety profile of GBCAs, particularly concerning the risk of Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment.[7]
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of Gadoversetamide? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gadobutrol: A Review in Contrast-Enhanced MRI and MRA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadoversetamide | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. OptiMARK (Gadoversetamide Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. mriquestions.com [mriquestions.com]
- 15. DailyMed - GADAVIST- gadobutrol injection [dailymed.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
